(S)-3-Hydroxyoctadecanoyl-CoA
Description
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Properties
Molecular Formula |
C39H70N7O18P3S |
|---|---|
Molecular Weight |
1050.0 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyoctadecanethioate |
InChI |
InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/t27-,28+,32+,33+,34-,38+/m0/s1 |
InChI Key |
WZMAIEGYXCOYSH-SFKGBVSGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of (S)-3-Hydroxyoctadecanoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological significance of (S)-3-Hydroxyoctadecanoyl-CoA, a critical intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. This document details its metabolic context, enzymatic processing, and clinical relevance, offering valuable insights for researchers in metabolic diseases and professionals in drug development.
Introduction: The Metabolic Crossroads of Fatty Acid Oxidation
Mitochondrial beta-oxidation is a cornerstone of cellular energy metabolism, systematically breaking down fatty acyl-CoAs into acetyl-CoA units, which subsequently fuel the citric acid cycle and oxidative phosphorylation. This catabolic spiral comprises a recurring sequence of four enzymatic reactions: dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage. For long-chain fatty acids, such as the 18-carbon stearic acid, this process is predominantly facilitated by the mitochondrial trifunctional protein (MTP), a multienzyme complex embedded in the inner mitochondrial membrane.
This compound emerges at the third step of this crucial pathway. Its formation and subsequent oxidation are central to the complete degradation of long-chain fatty acids, highlighting its importance in maintaining cellular energy homeostasis. Dysregulation of this step, often due to genetic defects in the MTP, can lead to severe metabolic disorders.
The Biological Role of this compound
This compound is an obligatory intermediate in the beta-oxidation of octadecanoyl-CoA (the activated form of stearic acid). Its lifecycle within the mitochondrial matrix is tightly regulated and catalyzed by specific enzymatic activities of the MTP.
Following the initial dehydrogenation of octadecanoyl-CoA and subsequent hydration of the resulting trans-2-octadecenoyl-CoA, this compound is formed. It then serves as the substrate for the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity of the MTP. This NAD+-dependent oxidation converts the hydroxyl group at the beta-carbon into a keto group, yielding 3-ketooctadecanoyl-CoA. This reaction is a critical redox step, generating NADH, which is a key reducing equivalent for the electron transport chain.
The final step, catalyzed by the thiolase activity of the MTP, cleaves 3-ketooctadecanoyl-CoA to release a molecule of acetyl-CoA and a shortened hexadecanoyl-CoA, which then re-enters the beta-oxidation spiral.
Clinical Significance: Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency
Genetic mutations in the HADHA gene, which encodes the alpha-subunit of the MTP containing the LCHAD activity, lead to LCHAD deficiency.[1][2] This autosomal recessive disorder impairs the oxidation of long-chain fatty acids, resulting in the accumulation of long-chain 3-hydroxyacyl-CoAs and their derivatives, 3-hydroxy fatty acids, in various tissues and body fluids.[3][4] The clinical manifestations of LCHAD deficiency can be severe and include hypoketotic hypoglycemia, cardiomyopathy, rhabdomyolysis, peripheral neuropathy, and retinopathy.[5][6][7] The buildup of these toxic metabolites is believed to contribute significantly to the pathophysiology of the disease.[1]
Quantitative Data
Precise quantitative data on the enzyme kinetics of LCHAD with this compound as a substrate and its intramitochondrial concentrations are not extensively reported in publicly available literature. However, data from related long-chain substrates and the accumulation of downstream metabolites in clinical contexts provide valuable insights.
| Parameter | Value | Substrate | Enzyme Source | Reference |
| Vmax | ~2x that of Palmitoyl-CoA | Stearoyl-CoA (C18:0) | Human Long-Chain Acyl-CoA Dehydrogenase (hLCAD) | [8] |
| Km | 19.7 µM | Stearoyl-CoA (C18:0) | Human Long-Chain Acyl-CoA Dehydrogenase (hLCAD) | [8] |
| Km | 6.8 µM | Palmitoyl-CoA (C16:0) | Human Long-Chain Acyl-CoA Dehydrogenase (hLCAD) | [8] |
Table 1: Enzyme Kinetic Parameters for Long-Chain Acyl-CoA Dehydrogenase. This table presents kinetic data for substrates closely related to octadecanoyl-CoA, providing an approximation of the enzymatic efficiency for long-chain fatty acids.
| Analyte | Healthy Control (µmol/L) | LCHAD Deficiency (µmol/L) | Fluid Type | Reference |
| 3-OH-C14 | 0.2 (0.0-0.4) | Markedly Increased | Plasma | [9] |
| 3-OH-C16 | 0.2 (0.0-0.5) | Markedly Increased | Plasma | [9] |
| 3-OH-C18 | Not typically detected | Elevated | Plasma/Urine | [10] |
Table 2: Concentrations of Long-Chain 3-Hydroxy Fatty Acids. This table summarizes the typical plasma concentrations of various long-chain 3-hydroxy fatty acids in healthy individuals and patients with LCHAD deficiency, demonstrating the significant accumulation of these metabolites in the disease state.
Experimental Protocols
Measurement of 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity
This spectrophotometric assay measures the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA substrate.
Principle: The activity of LCHAD is determined by monitoring the rate of NADH production, which is measured by the increase in absorbance at 340 nm.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
Mitochondrial isolate or purified MTP/LCHAD
-
Assay Buffer: 100 mM Tris-HCl, pH 9.0, 1 mM KCN
-
NAD+ solution (10 mM in water)
-
This compound substrate (or a suitable long-chain analogue like 3-hydroxypalmitoyl-CoA) (1 mM in water)
Procedure:
-
Prepare the reaction mixture in a cuvette by adding Assay Buffer, NAD+ solution, and the mitochondrial sample or purified enzyme.
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the this compound substrate.
-
Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Quantification of 3-Hydroxy Fatty Acids by Stable Isotope Dilution GC-MS
This method allows for the precise quantification of 3-hydroxy fatty acids in biological samples.
Principle: Known amounts of stable isotope-labeled internal standards for each 3-hydroxy fatty acid of interest are added to the sample. The fatty acids are then extracted, derivatized, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The ratio of the endogenous analyte to its corresponding internal standard is used for accurate quantification.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Stable isotope-labeled 3-hydroxy fatty acid internal standards (e.g., [¹³C₂]-3-hydroxytetradecanoic acid)
-
Solvents for extraction (e.g., ethyl acetate, hexane)
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Biological sample (plasma, urine, or cell culture media)
Procedure:
-
Sample Preparation: To a known volume of the biological sample, add the stable isotope-labeled internal standards.
-
Extraction: Acidify the sample and perform a liquid-liquid extraction of the fatty acids using an organic solvent.
-
Derivatization: Evaporate the organic solvent and derivatize the dried extract with BSTFA to create volatile trimethylsilyl (B98337) (TMS) esters.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph separates the different 3-hydroxy fatty acid derivatives based on their retention times. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions characteristic of the endogenous and labeled fatty acids.
-
Quantification: Create a standard curve using known concentrations of unlabeled 3-hydroxy fatty acids and a fixed amount of internal standard. The concentration of the 3-hydroxy fatty acids in the sample is determined by comparing the peak area ratios of the analyte to the internal standard against the standard curve.[10][11]
Visualizations
References
- 1. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 2. Long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 3. Long Chain L-3 hydroxyacyl-CoA Dehydrogenase Deficiency (LCHAD) | Revvity [revvity.com]
- 4. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medlineplus.gov [medlineplus.gov]
- 6. Orphanet: Long chain 3-hydroxyacyl-CoA dehydrogenase deficiency [orpha.net]
- 7. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of acyl-CoA and acylcarnitine esters accumulated during abnormal mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (S)-3-Hydroxyoctadecanoyl-CoA in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Hydroxyoctadecanoyl-CoA is a critical intermediate in the microsomal fatty acid elongation pathway in mammalian cells, a fundamental process responsible for the synthesis of long-chain and very-long-chain fatty acids. These fatty acids are integral components of cellular membranes, signaling molecules, and energy storage lipids. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, detailing the enzymatic reactions, subcellular localization, and regulatory aspects. Furthermore, this document offers detailed experimental protocols for the key enzymes involved and presents available quantitative data to serve as a valuable resource for researchers in the fields of lipid metabolism, drug discovery, and biomedical science.
Introduction
The elongation of fatty acids is a vital metabolic pathway that adds two-carbon units to an existing fatty acyl-CoA chain. The synthesis of this compound represents a key step in the elongation of palmitoyl-CoA (C16:0) to stearoyl-CoA (C18:0). This process occurs in the endoplasmic reticulum and is catalyzed by a multi-enzyme complex. Understanding the intricacies of this pathway is crucial for elucidating the mechanisms of various physiological and pathological processes, including membrane biogenesis, metabolic disorders, and cancer.
The Synthesis Pathway of this compound
The synthesis of this compound is the second step in the four-reaction fatty acid elongation cycle. The overall process begins with the condensation of an acyl-CoA with malonyl-CoA, followed by a reduction, a dehydration, and a final reduction.
The four key enzymatic steps are:
-
Condensation: Catalyzed by fatty acid elongases (ELOVLs), this initial and rate-limiting step involves the condensation of palmitoyl-CoA (C16:0-CoA) with malonyl-CoA to form 3-keto-octadecanoyl-CoA.
-
First Reduction: The 3-ketoacyl-CoA reductase (KAR) then reduces 3-keto-octadecanoyl-CoA to this compound, utilizing NADPH as the reducing agent. This is the direct synthesis step for the topic of this guide.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule from this compound to create trans-2-octadecenoyl-CoA.
-
Second Reduction: Finally, a trans-2-enoyl-CoA reductase (TER) reduces the double bond in trans-2-octadecenoyl-CoA to yield stearoyl-CoA (C18:0-CoA), using NADPH as the reductant.
This newly synthesized stearoyl-CoA can then undergo further elongation cycles or be incorporated into various lipids.
Diagram of the Fatty Acid Elongation Pathway
Caption: The mammalian fatty acid elongation cycle in the endoplasmic reticulum.
Quantitative Data
Quantitative data for the enzymes and substrates in the this compound synthesis pathway are essential for building kinetic models and understanding the regulation of fatty acid elongation. The available data are summarized below.
| Enzyme/Metabolite | Parameter | Value | Cell/Tissue Type | Reference |
| ELOVL6 | Km (Malonyl-CoA) | 27.8 ± 3.4 µM | HEK293T cells | [1] |
| Vmax (Malonyl-CoA) | 1.8 ± 0.1 nmol/min/mg | HEK293T cells | [1] | |
| Km (Palmitoyl-CoA) | 14.8 ± 1.8 µM | HEK293T cells | [1] | |
| ELOVL7 | Km (Malonyl-CoA) | 19.3 ± 2.1 µM | HEK293T cells | [1] |
| Vmax (Malonyl-CoA) | 0.45 ± 0.03 nmol/min/mg | HEK293T cells | [1] | |
| Km (α-Linolenoyl-CoA) | 13.9 ± 1.6 µM | HEK293T cells | [1] | |
| Palmitoyl-CoA | Concentration | 7 - 250 µM (CMC) | In vitro | [2] |
| Stearoyl-CoA | Concentration | High, consistent with chain length | In vitro | [2] |
| Long-chain acyl-CoAs | Total Concentration | 100-200 mg of tissue | Rat liver | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate study of the this compound synthesis pathway.
Isolation of Microsomes from Mammalian Cells
This protocol describes the preparation of microsomal fractions, which are enriched in endoplasmic reticulum, the site of fatty acid elongation.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, protease inhibitors)
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
-
Bradford assay or BCA assay reagents for protein quantification
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 5 volumes of ice-cold homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.
-
Carefully collect the supernatant (post-mitochondrial supernatant).
-
Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Discard the supernatant (cytosol).
-
Resuspend the microsomal pellet in a suitable buffer for subsequent assays.
-
Determine the protein concentration of the microsomal fraction using a standard protein assay.[4][5]
Diagram of Microsomal Fractionation Workflow
Caption: Workflow for the isolation of microsomes from mammalian cells.
3-Ketoacyl-CoA Reductase (KAR) Activity Assay
This assay measures the NADPH-dependent reduction of a 3-ketoacyl-CoA substrate to a 3-hydroxyacyl-CoA.
Materials:
-
Isolated microsomal fraction
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
NADPH
-
3-Keto-octadecanoyl-CoA (substrate)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer and NADPH in a cuvette.
-
Add a known amount of microsomal protein to the reaction mixture.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, 3-keto-octadecanoyl-CoA.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the enzyme activity based on the rate of NADPH oxidation using its extinction coefficient (6.22 mM⁻¹cm⁻¹).
3-Hydroxyacyl-CoA Dehydratase (HACD) Activity Assay
This assay measures the dehydration of a 3-hydroxyacyl-CoA substrate. A continuous spectrophotometric assay is challenging; therefore, a coupled assay or an endpoint analysis using LC-MS/MS is often employed.
Coupled Spectrophotometric Assay (Reverse Reaction): This assay measures the hydration of an enoyl-CoA substrate, which is the reverse of the physiological reaction.
Materials:
-
Isolated microsomal fraction
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
trans-2-Octadecenoyl-CoA (substrate)
-
Enoyl-CoA hydratase (coupling enzyme, if needed for a subsequent reaction)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer and the microsomal fraction.
-
Initiate the reaction by adding trans-2-octadecenoyl-CoA.
-
Monitor the decrease in absorbance at a wavelength specific for the enoyl-CoA double bond (around 263 nm), or couple the reaction to a subsequent dehydrogenase and monitor NAD(P)H formation/consumption.
LC-MS/MS Based Endpoint Assay: This method directly measures the formation of the product, trans-2-octadecenoyl-CoA.
Materials:
-
Isolated microsomal fraction
-
Assay buffer
-
This compound (substrate)
-
Quenching solution (e.g., ice-cold methanol)
-
LC-MS/MS system
Procedure:
-
Set up the enzymatic reaction with the microsomal fraction and this compound.
-
Incubate for a defined period at the optimal temperature.
-
Stop the reaction by adding a quenching solution.
-
Analyze the reaction mixture by LC-MS/MS to quantify the amount of trans-2-octadecenoyl-CoA formed.[3][6]
Quantitative Analysis of Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the quantification of acyl-CoA species, including the substrate (palmitoyl-CoA), intermediate (this compound), and product (stearoyl-CoA).
Materials:
-
Cell or tissue samples
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
Extraction solvent (e.g., isopropanol/acetonitrile/water)
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Homogenize cell or tissue samples in the presence of internal standards.
-
Extract the acyl-CoAs using an appropriate solvent system.
-
Centrifuge to pellet debris and collect the supernatant.
-
Dry the supernatant under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Separate the acyl-CoA species using reverse-phase liquid chromatography.
-
Detect and quantify the acyl-CoAs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Construct a standard curve for each analyte to determine the absolute concentration in the samples.[3][6]
Conclusion
The synthesis of this compound is a pivotal step in the elongation of long-chain fatty acids in mammalian cells. This technical guide has provided a detailed overview of the synthesis pathway, the enzymes involved, and the subcellular context. The presented quantitative data and detailed experimental protocols offer a solid foundation for researchers to investigate this pathway further. Future research should focus on elucidating the kinetic parameters of the reductase and dehydratase enzymes and on understanding the intricate regulatory mechanisms that govern this essential metabolic process. Such knowledge will be invaluable for the development of novel therapeutic strategies for a range of metabolic diseases.
References
- 1. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Methods for Measuring the Concentrations of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Enzymes Involved in the Synthesis of (S)-3-Hydroxyoctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxyoctadecanoyl-CoA is a critical intermediate in the mitochondrial and peroxisomal β-oxidation of long-chain fatty acids. Its synthesis is a key step in the catabolism of dietary and stored fats, a process of fundamental importance in cellular energy homeostasis. Dysregulation of this metabolic pathway is implicated in various metabolic diseases, making the enzymes responsible for the synthesis of this compound attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core enzymes involved, their mechanisms, relevant quantitative data, detailed experimental protocols, and their role in cellular signaling pathways.
Core Enzymes in the Synthesis of this compound
The primary enzyme responsible for the synthesis of this compound is Enoyl-CoA Hydratase (EC 4.2.1.17), also known as crotonase. This enzyme catalyzes the stereospecific hydration of a trans-2-enoyl-CoA to an (S)-3-hydroxyacyl-CoA. In the context of octadecanoic acid metabolism, the specific substrate is trans-2-octadecenoyl-CoA.
There are several isoforms of enoyl-CoA hydratase, with varying substrate specificities and subcellular localizations. For long-chain fatty acids such as octadecanoic acid, the key enzymes are:
-
Mitochondrial Enoyl-CoA Hydratase (ECHS1) : Part of the mitochondrial fatty acid β-oxidation spiral.
-
Peroxisomal Bifunctional Enzyme (EHHADH) : This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities and is crucial for the β-oxidation of very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids within peroxisomes.[1][2][3] EHHADH is also referred to as L-bifunctional protein.[4][5]
The subsequent step in the β-oxidation pathway is catalyzed by 3-Hydroxyacyl-CoA Dehydrogenase (EC 1.1.1.35), which oxidizes the (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. In the context of long-chain fatty acids, this activity is often part of a multifunctional protein complex.
Data Presentation
| Enzyme/Inhibitor | Substrate/Inhibitor | Organism/System | Km (μM) | Vmax (μmol/min/mg) | KI (μM) | kinact (min-1) | Reference |
| Mitochondrial Trifunctional Protein (α-subunit) | (R)-MCPF-CoA | Not Specified | - | - | 60 ± 7 | 0.053 ± 0.004 | [7] |
| Mitochondrial Trifunctional Protein (α-subunit) | (S)-MCPF-CoA | Not Specified | - | - | 66 ± 8 | 0.049 ± 0.003 | [7] |
MCPF-CoA: Methylenecyclopropylformyl-CoA, an irreversible inhibitor of enoyl-CoA hydratase activity.
Signaling Pathways
The synthesis of this compound is embedded within the fatty acid β-oxidation pathway, which is tightly regulated by the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . Long-chain fatty acids and their CoA esters are natural ligands for PPARα.[8] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[2][9] This binding event upregulates the transcription of genes encoding enzymes involved in fatty acid transport and oxidation, including EHHADH .[1][10] Therefore, an increased influx of long-chain fatty acids leads to a PPARα-mediated upregulation of their own catabolism, a crucial feedback mechanism for maintaining lipid homeostasis. While this compound itself is not a direct signaling molecule, its production is a direct consequence of this signaling cascade.
Signaling Pathway Diagram
References
- 1. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Novel subtype of peroxisomal acyl-CoA oxidase deficiency and bifunctional enzyme deficiency with detectable enzyme protein: identification by means of complementation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overexpression of peroxisome proliferator-activated receptor-alpha (PPARalpha)-regulated genes in liver in the absence of peroxisome proliferation in mice deficient in both L- and D-forms of enoyl-CoA hydratase/dehydrogenase enzymes of peroxisomal beta-oxidation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
(S)-3-Hydroxyoctadecanoyl-CoA: A Pivotal Metabolic Intermediate in Disease Pathophysiology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxyoctadecanoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. As a transient species in this vital energy-generating pathway, its cellular concentration is tightly regulated. However, in various disease states, dysregulation of fatty acid metabolism can lead to the accumulation or depletion of this compound and related metabolites, with significant pathophysiological consequences. This technical guide provides a comprehensive overview of the role of this compound in disease, with a focus on Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, and explores its potential implications in cardiovascular disease, metabolic syndrome, and cancer.
The Role of this compound in Mitochondrial Beta-Oxidation
Mitochondrial beta-oxidation is a cyclical process that shortens fatty acyl-CoA molecules by two carbons in each cycle, producing acetyl-CoA, FADH2, and NADH. This compound is formed in the third step of the beta-oxidation of stearoyl-CoA (C18:0).
This compound in Disease States
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency
LCHAD deficiency is a rare autosomal recessive genetic disorder that impairs the oxidation of long-chain fatty acids.[1][2] This condition is caused by mutations in the HADHA gene, which encodes the alpha subunit of the mitochondrial trifunctional protein. This protein complex catalyzes the final three steps of long-chain fatty acid beta-oxidation. A deficiency in the LCHAD enzyme leads to the accumulation of long-chain 3-hydroxyacyl-CoAs, including this compound, and their corresponding acylcarnitine derivatives in tissues and circulation.[2]
The clinical manifestations of LCHAD deficiency typically appear in infancy or early childhood and can be severe, including hypoketotic hypoglycemia, lethargy, hypotonia, liver dysfunction, cardiomyopathy, and rhabdomyolysis.[2] Episodes can be triggered by fasting or illness.[2] The accumulation of toxic metabolic intermediates is thought to contribute to the long-term complications of the disease, such as peripheral neuropathy and retinopathy.[2]
Quantitative Data in LCHAD Deficiency:
Newborn screening for LCHAD deficiency often relies on the detection of elevated levels of specific long-chain 3-hydroxyacylcarnitines in dried blood spots.
| Metabolite | Condition | Concentration | Reference |
| 3-Hydroxypalmitic acid | LCHAD Deficiency (n=3) | 12.2 µmol/L (median) | [3] |
| 3-Hydroxypalmitic acid | Control (n=22) | 0.43 µmol/L (median) | [3] |
| C16-OH-carnitine | LCHAD Deficiency | Elevated | [2] |
| C18-OH-carnitine | LCHAD Deficiency | Elevated | [2] |
| C18:1-OH-carnitine | LCHAD Deficiency | Elevated | [2] |
Table 1: Plasma concentrations of 3-hydroxy fatty acids and acylcarnitines in LCHAD deficiency.
A metabolomics study of individuals with LCHAD and CPT2 deficiencies revealed significant alterations in complex lipid pathways, with higher levels of triglycerides and lower levels of specific phosphatidylethanolamines, ceramides, and sphingomyelins compared to healthy controls.[1][4]
Cardiovascular Disease
The heart relies heavily on fatty acid oxidation for its energy needs. Impaired fatty acid metabolism is a hallmark of various cardiovascular diseases, including heart failure. While direct quantification of this compound in cardiovascular disease models is limited, studies have shown alterations in the broader acyl-CoA and acylcarnitine profiles. In coronary artery disease, elevated levels of various acylcarnitines have been observed, suggesting a mitochondrial imbalance between fatty acid and glucose oxidation.
Metabolic Syndrome and Diabetes
Metabolic syndrome and type 2 diabetes are characterized by insulin (B600854) resistance and dyslipidemia. Alterations in fatty acid metabolism play a central role in the pathophysiology of these conditions. Lipidomic analyses in diabetic subjects have revealed changes in the concentrations of various fatty acids and their derivatives in plasma.[5] Although specific data for this compound is scarce, the overall disruption of fatty acid oxidation suggests that levels of this intermediate may also be affected.
Cancer
Cancer cells often exhibit reprogrammed metabolism to support their rapid proliferation. While many cancer cells rely on aerobic glycolysis (the Warburg effect), fatty acid oxidation is also a critical energy source for some cancers. The role of specific long-chain 3-hydroxyacyl-CoAs in cancer cell metabolism is an active area of research. Studies have shown that the expression of enzymes involved in fatty acid oxidation, including 3-hydroxyacyl-CoA dehydrogenases, can be altered in different types of cancer, suggesting a potential role in tumor growth and survival.[6]
Experimental Protocols
Quantification of this compound by LC-MS/MS
The quantification of long-chain acyl-CoAs like this compound is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Methodology:
-
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer.
-
Precipitate proteins using an agent like trichloroacetic acid.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the acyl-CoAs.
-
-
LC-MS/MS Analysis:
-
Separate the acyl-CoAs using reversed-phase liquid chromatography, typically with a C18 column.
-
Detect and quantify the target analyte using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound would be monitored.
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity Assay
The activity of LCHAD can be measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm.
Principle: (S)-3-Hydroxyacyl-CoA + NAD+ ⇌ 3-Ketoacyl-CoA + NADH + H+
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing a suitable pH (e.g., pH 9.5 for the forward reaction), NAD+, and the substrate (e.g., 3-hydroxy-palmitoyl-CoA).
-
Enzyme Addition: Initiate the reaction by adding the enzyme source (e.g., cell lysate or purified enzyme).
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.
Signaling Pathways and Logical Relationships
The accumulation of this compound and other toxic intermediates in LCHAD deficiency can lead to cellular dysfunction through various mechanisms, including mitochondrial uncoupling and oxidative stress.
Conclusion
This compound is a key metabolic intermediate whose dysregulation is centrally implicated in the pathophysiology of LCHAD deficiency. While its direct role in other major diseases such as cardiovascular disease, metabolic syndrome, and cancer is still being elucidated, the growing body of evidence highlighting altered fatty acid metabolism in these conditions suggests that this compound and related long-chain acyl-CoAs are likely important players. Further research, employing advanced metabolomic and lipidomic techniques, is crucial to fully understand the role of this metabolite in a broader range of diseases and to explore its potential as a therapeutic target and biomarker.
References
- 1. researchgate.net [researchgate.net]
- 2. metabolon.com [metabolon.com]
- 3. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unique plasma metabolomic signatures of individuals with inherited disorders of long-chain fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Lipidomic analysis reveals metabolism alteration associated with subclinical carotid atherosclerosis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Regulation of (S)-3-Hydroxyoctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Hydroxyoctadecanoyl-CoA is a critical intermediate in long-chain fatty acid metabolism, positioned at a key regulatory juncture of mitochondrial β-oxidation and fatty acid elongation. The cellular concentration of this metabolite is meticulously controlled through a multi-layered system encompassing enzymatic activity, transcriptional regulation, and allosteric modulation, ensuring metabolic homeostasis. Dysregulation of this compound levels is implicated in various metabolic disorders, making its regulatory network a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the synthesis, degradation, and transport of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated metabolic and signaling pathways.
Introduction
This compound is a long-chain acyl-CoA thioester that serves as a pivotal intermediate in two major metabolic pathways: mitochondrial fatty acid β-oxidation and fatty acid elongation. Its cellular concentration reflects the balance between fatty acid catabolism for energy production and anabolic processes for the synthesis of complex lipids. This guide delves into the intricate mechanisms that govern the cellular levels of this compound, providing researchers and drug development professionals with a detailed understanding of this key metabolic node.
Metabolic Pathways Involving this compound
The metabolism of this compound is primarily localized within the mitochondria and is an integral part of the fatty acid β-oxidation spiral.
Synthesis of this compound
This compound is synthesized from trans-2-octadecenoyl-CoA through the action of long-chain enoyl-CoA hydratase , one of the enzymatic activities of the mitochondrial trifunctional protein (MTP) . The MTP is a hetero-octameric complex composed of four α-subunits (encoded by the HADHA gene) and four β-subunits (HADHB gene), and is associated with the inner mitochondrial membrane. The α-subunit harbors the enoyl-CoA hydratase and long-chain 3-hydroxyacyl-CoA dehydrogenase activities.[1][2]
Degradation of this compound
The degradation of this compound is catalyzed by long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) , another enzymatic function of the MTP α-subunit.[3][4] This reaction oxidizes this compound to 3-oxooctadecanoyl-CoA, with the concomitant reduction of NAD+ to NADH. This step is a critical control point in the β-oxidation of long-chain fatty acids.
Quantitative Data
Precise quantification of this compound and the kinetic parameters of its metabolizing enzymes are crucial for understanding its regulatory dynamics.
Cellular Concentrations
| Tissue/Cell Type | Acyl-CoA Species | Concentration Range | Reference |
| HepG2 Cells | Long-chain acyl-CoAs | 0.3 - 286 pmol/mg protein | [5] |
| Mouse Liver | Acyl-CoAs | 0.1 - 4.8 pmol/mg tissue | [5] |
| Mouse Heart | Acetyl-CoA | ~5.77 pmol/mg tissue | [6] |
| Mouse Heart | Propionyl-CoA | ~0.476 pmol/mg tissue | [6] |
| Mouse Heart | Lactoyl-CoA | ~0.0172 pmol/mg tissue | [6] |
Enzyme Kinetics
The kinetic parameters of the enzymes responsible for the synthesis and degradation of this compound are essential for modeling metabolic flux.
| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyacyl-CoAs (various chain lengths) | Lower for medium and long-chain substrates | Highest with medium-chain substrates | Pig Heart | [7] |
| Long-chain Acyl-CoA Dehydrogenase (LCAD) | Dodecanoyl-CoA (C12) | - | - | Human | [8] |
Note: Specific kinetic data for human LCHAD and enoyl-CoA hydratase with C18 substrates are limited in the literature.
Regulation of Cellular this compound Concentration
The cellular level of this compound is tightly regulated at multiple levels to meet the metabolic demands of the cell.
Transcriptional Regulation
The expression of the HADHA and HADHB genes, encoding the α and β subunits of the mitochondrial trifunctional protein, is primarily regulated by the peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a ligand-activated transcription factor that is a master regulator of lipid metabolism.[9] Upon activation by fatty acids or their derivatives, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including HADHA and ECHS1 (encoding enoyl-CoA hydratase, short chain 1), leading to their increased transcription. This mechanism allows for the upregulation of fatty acid oxidation capacity in response to increased lipid availability.
Hormonal Regulation
Insulin (B600854) and glucagon (B607659) are key hormones that regulate fatty acid metabolism and indirectly influence the concentration of this compound.
-
Insulin: In the fed state, high insulin levels promote energy storage. Insulin signaling leads to the dephosphorylation and activation of acetyl-CoA carboxylase (ACC), which produces malonyl-CoA. Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acids into the mitochondria for β-oxidation. This inhibition reduces the flux through the β-oxidation pathway, thereby decreasing the production of this compound.[10][11]
-
Glucagon: During fasting, glucagon levels rise, leading to the phosphorylation and inactivation of ACC. This relieves the inhibition of CPT1, allowing for increased fatty acid entry into the mitochondria and subsequent β-oxidation.[12][13] Glucagon signaling can also impact mitochondrial function through pathways involving FOXO1.[12][14]
Allosteric Regulation
The activity of the β-oxidation pathway is also subject to allosteric regulation by the mitochondrial energy state. A high NADH/NAD+ ratio, indicative of a high energy state, can inhibit the activity of 3-hydroxyacyl-CoA dehydrogenases, including LCHAD. Similarly, a high acetyl-CoA/CoA ratio can lead to feedback inhibition of the thiolase step, which is the final step in the β-oxidation cycle. These mechanisms serve to downregulate fatty acid oxidation when cellular energy levels are sufficient.
Experimental Protocols
Accurate measurement of this compound and the activity of its metabolizing enzymes is essential for research and drug development.
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of long-chain acyl-CoAs.
Materials:
-
Biological sample (cells or tissue)
-
Internal standard (e.g., heptadecanoyl-CoA)
-
Acetonitrile, methanol (B129727), water (LC-MS grade)
-
Ammonium (B1175870) hydroxide
-
Solid-phase extraction (SPE) cartridges (C18)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in a cold extraction solvent (e.g., acetonitrile/methanol/water). Add an internal standard.
-
Protein Precipitation: Precipitate proteins by centrifugation.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol and then water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the acyl-CoAs with a methanol/water mixture.
-
-
LC-MS/MS Analysis:
-
Inject the eluted sample onto a C18 column.
-
Use a gradient of mobile phase A (e.g., water with ammonium hydroxide) and mobile phase B (e.g., acetonitrile).
-
Perform mass spectrometry in positive electrospray ionization mode.
-
Monitor for the specific parent and fragment ions of this compound and the internal standard using multiple reaction monitoring (MRM).
-
-
Quantification: Calculate the concentration of this compound based on the peak area ratio to the internal standard.[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial trifunctional protein - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Hydroxyacyl-Coenzyme A dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Fatty Acids -- Overview: Oxidation [library.med.utah.edu]
- 8. Structural Basis for Expanded Substrate Specificities of Human Long Chain Acyl-CoA Dehydrogenase and Related Acyl- CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Ferroptosis in cancer: metabolism, mechanisms and therapeutic prospects | springermedizin.de [springermedizin.de]
- 11. youtube.com [youtube.com]
- 12. Glucagon regulates hepatic mitochondrial function and biogenesis through FOXO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fiveable.me [fiveable.me]
- 14. Glucagon regulates hepatic mitochondrial function and biogenesis through Foxo1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
Methodological & Application
Application Note: Quantitative Analysis of (S)-3-Hydroxyoctadecanoyl-CoA by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-Hydroxyoctadecanoyl-CoA is a long-chain acyl-Coenzyme A thioester and a key intermediate in fatty acid metabolism. It plays a crucial role in both fatty acid elongation and beta-oxidation pathways.[1] Accurate quantification of this compound is essential for studying metabolic disorders, drug development targeting fatty acid metabolism, and understanding cellular energy homeostasis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the quantification of acyl-CoAs due to its high sensitivity, specificity, and throughput.[2] This application note provides a detailed protocol for the robust and sensitive quantification of this compound in biological matrices using LC-MS/MS with electrospray ionization (ESI) and multiple reaction monitoring (MRM).
Biological Significance
This compound is centrally positioned in lipid metabolism. In the mitochondrial fatty acid beta-oxidation spiral, it is formed by the hydration of trans-Δ2-enoyl-CoA and is subsequently oxidized to 3-ketoacyl-CoA by 3-hydroxyacyl-CoA dehydrogenase. Conversely, in the microsomal fatty acid elongation pathway, it is an intermediate that is dehydrated to form trans-2,3-enoyl-CoA.[3] Dysregulation of these pathways is implicated in various metabolic diseases, making the precise measurement of intermediates like this compound a valuable tool in biomedical research.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of this compound is depicted below.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Detailed Protocols
1. Sample Preparation (Protein Precipitation)
This protocol is designed for the extraction of this compound from cell culture or tissue homogenate samples.
-
Materials:
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) in water.
-
Internal Standard (IS): Heptadecanoyl-CoA or another odd-chain acyl-CoA not present in the sample.
-
Microcentrifuge tubes.
-
Centrifuge capable of 15,000 x g and 4°C.
-
-
Procedure:
-
To 100 µL of cell lysate or tissue homogenate on ice, add a known amount of internal standard.
-
Add 400 µL of ice-cold 5% SSA solution.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.
-
2. Liquid Chromatography
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
3. Mass Spectrometry
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
-
Multiple Reaction Monitoring (MRM) Parameters:
-
The precursor ion for this compound ([M+H]⁺) is m/z 1051.4. This is calculated from its molecular formula C₃₉H₇₀N₇O₁₈P₃S and average molecular weight of approximately 1050.0 g/mol .[4][5]
-
A characteristic fragmentation of acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[2] This results in a prominent product ion.
Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (CE) This compound 1051.4 544.4 100 Optimization Required* | Internal Standard (e.g., C17:0-CoA) | 1037.4 | 530.4 | 100 | Optimization Required* |
-
*Collision energy should be optimized for the specific instrument used. This typically involves infusing a standard solution of the analyte and varying the collision energy to find the value that yields the highest intensity for the product ion.
Data Presentation and Quantitative Analysis
A calibration curve should be prepared by spiking known concentrations of a this compound standard into a blank biological matrix that has undergone the same sample preparation procedure. The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte.
Table 1: Expected Quantitative Performance of the LC-MS/MS Method
| Parameter | Expected Value |
|---|---|
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 fmol on column |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 fmol on column |
| Accuracy (% bias) | Within ±15% |
| Precision (% RSD) | < 15% |
These are typical performance characteristics for the analysis of long-chain acyl-CoAs and should be validated for each specific assay.
Signaling Pathway Visualization
This compound is an intermediate in two major fatty acid metabolic pathways: beta-oxidation (catabolic) and fatty acid elongation (anabolic).
1. Fatty Acid Beta-Oxidation
This pathway breaks down fatty acids to produce acetyl-CoA, NADH, and FADH₂.
Caption: Mitochondrial fatty acid beta-oxidation pathway.
2. Fatty Acid Elongation
This pathway synthesizes longer-chain fatty acids from shorter ones in the endoplasmic reticulum.
Caption: Microsomal fatty acid elongation cycle.
The described LC-MS/MS method provides a sensitive, specific, and reliable platform for the quantitative analysis of this compound in biological samples. This detailed protocol and the accompanying information will be a valuable resource for researchers and scientists in the fields of metabolism, pharmacology, and drug development, enabling a deeper understanding of the roles of fatty acid metabolism in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 3. mdpi.com [mdpi.com]
- 4. (R)-3-hydroxystearoyl-CoA | C39H70N7O18P3S | CID 45479262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 12-hydroxyoctadecanoyl-CoA | C39H70N7O18P3S | CID 86583437 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of (S)-3-Hydroxyoctadecanoyl-CoA in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxyoctadecanoyl-CoA is a critical intermediate in the mitochondrial fatty acid β-oxidation pathway, a fundamental catabolic process that breaks down fatty acids to produce energy.[1][2][3] The accurate detection and quantification of this long-chain 3-hydroxyacyl-CoA in biological tissues are essential for understanding normal physiology, as well as the pathophysiology of various metabolic disorders, including long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[4][5][6][7] These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound in biological samples, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[8]
Biochemical Pathway: Fatty Acid β-Oxidation
This compound is formed during the third step of the β-oxidation spiral. The pathway involves the sequential removal of two-carbon units from the fatty acyl-CoA chain. The diagram below illustrates the central role of this compound in this process.
Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.
Data Presentation
| Tissue | Expected Relative Concentration of this compound (nmol/g wet weight) |
| Liver | High |
| Heart | High |
| Skeletal Muscle | Medium |
| Kidney | Medium |
| Brain | Low |
Note: These are expected relative values. Actual concentrations will vary based on physiological state (e.g., fed vs. fasted), species, and analytical methodology.
Experimental Protocols
A robust and reliable method for the quantification of this compound involves tissue extraction, sample clean-up, and analysis by LC-MS/MS. The following is a synthesized protocol based on established methods for long-chain acyl-CoAs.
Experimental Workflow
Caption: Workflow for this compound analysis.
Protocol 1: Sample Preparation and Extraction from Biological Tissues
This protocol is adapted from methods described for the analysis of a broad range of acyl-CoAs in tissues.
Materials:
-
Biological tissue (e.g., liver, heart)
-
Liquid nitrogen
-
Extraction Buffer: 2-propanol, 50 mM KH2PO4 (pH 7.2), and glacial acetic acid in a 1:1:0.025 ratio, freshly prepared.
-
Internal Standard (IS): Stable isotope-labeled (e.g., ¹³C-labeled) octadecanoyl-CoA or a structurally similar long-chain acyl-CoA.
-
Petroleum ether
-
Saturated (NH4)2SO4 solution
-
Methanol
-
Chloroform
-
Homogenizer (e.g., Polytron)
-
Centrifuge (refrigerated)
-
Nitrogen evaporator
Procedure:
-
Tissue Collection: Immediately after excision, flash-freeze the tissue sample (~50-100 mg) in liquid nitrogen to quench metabolic activity. Store at -80°C until use.
-
Homogenization: In a pre-chilled tube, add the frozen tissue to 400 µL of ice-cold extraction buffer containing the internal standard. Homogenize the tissue thoroughly on ice using a polypropylene (B1209903) pestle or a mechanical homogenizer.
-
Lipid Removal: Add 400 µL of petroleum ether (saturated with 1:1 (v/v) 2-propanol:water), vortex, and centrifuge at a low speed (e.g., 100 x g) for 1 minute to separate the phases. Discard the upper organic phase. Repeat this wash step two more times.
-
Protein Precipitation and Acyl-CoA Extraction: To the lower aqueous phase, add 10 µL of saturated (NH4)2SO4, followed by 1.2 mL of a 2:1 methanol:chloroform mixture. Vortex vigorously and let it stand at room temperature for 20 minutes.
-
Phase Separation: Centrifuge at high speed (e.g., 21,000 x g) for 2 minutes at 4°C.
-
Drying: Transfer the supernatant to a new tube and dry the sample under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a representative method for the analysis of long-chain acyl-CoAs. Parameters should be optimized for the specific instrument used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) hydroxide (B78521) in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 10% B and equilibrate
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions (Illustrative):
-
This compound: Precursor ion (Q1) -> Product ion (Q3). The precursor would be the [M+H]⁺ ion. A characteristic product ion would result from the neutral loss of the phosphopantetheine group.
-
Internal Standard: Corresponding transition for the stable isotope-labeled standard.
-
-
Collision Energy: Optimize for each transition.
Data Analysis:
-
Create a calibration curve using a series of concentrations of an this compound standard.
-
Quantify the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the final concentration to the initial tissue weight.
Concluding Remarks
The protocols outlined provide a robust framework for the reliable detection and quantification of this compound in biological tissues. The use of LC-MS/MS ensures high sensitivity and specificity, which are crucial for studying the subtle changes in the levels of this metabolite in various physiological and pathological states. Adherence to proper sample handling and preparation techniques is paramount to obtaining accurate and reproducible results. These methods will be valuable for researchers in metabolic diseases, drug discovery, and basic science to further elucidate the role of fatty acid oxidation in health and disease.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. Growth in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 7. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol: Chemical Synthesis and Purification of (S)-3-Hydroxyoctadecanoyl-CoA Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the chemical synthesis and purification of (S)-3-Hydroxyoctadecanoyl-CoA. This long-chain acyl-CoA is a critical intermediate in fatty acid metabolism and serves as an important standard for in vitro assays, inhibitor screening, and mass spectrometry-based quantification. The protocol outlines a stereoselective synthesis of (S)-3-hydroxyoctadecanoic acid followed by its conversion to the corresponding Coenzyme A thioester. Furthermore, a robust purification method using solid-phase extraction and high-performance liquid chromatography (HPLC) is described to ensure high purity of the final product.
Introduction
This compound is a key metabolic intermediate in the β-oxidation and biosynthesis of fatty acids. In fatty acid synthesis, the 3-hydroxyacyl-ACP intermediate is a substrate for dehydration, while in β-oxidation, L-3-hydroxyacyl-CoA dehydrogenase catalyzes the oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. The availability of a high-purity standard of this compound is essential for the accurate study of these pathways, for the characterization of enzyme kinetics, and for the development of novel therapeutics targeting fatty acid metabolism. This application note provides a comprehensive guide for the de novo synthesis and purification of this important biological molecule.
Signaling and Metabolic Pathways
This compound is an intermediate in the mitochondrial fatty acid β-oxidation pathway. This pathway is a major source of cellular energy from the breakdown of fatty acids.
Figure 1: Simplified diagram of the mitochondrial fatty acid β-oxidation pathway.
Experimental Protocols
Part 1: Synthesis of (S)-3-Hydroxyoctadecanoic Acid
This protocol is adapted from established methods for the enantioselective synthesis of 3-hydroxy fatty acids. One such approach involves the organocatalytic synthesis of a terminal epoxide from a long-chain aldehyde, followed by ring-opening.
Materials:
-
MacMillan's third-generation imidazolidinone organocatalyst
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Vinylmagnesium bromide
-
Ozone
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Tetrahydrofuran (THF)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Epoxidation: To a solution of hexadecanal in DCM, add the imidazolidinone organocatalyst. Cool the reaction to 0°C and add m-CPBA portion-wise. Stir the reaction for 24 hours, allowing it to slowly warm to room temperature.
-
Purification of Epoxide: After the reaction is complete, quench with a saturated sodium bicarbonate solution. Extract the aqueous layer with DCM. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude epoxide is purified by silica gel chromatography.
-
Ring Opening: Dissolve the purified epoxide in THF and cool to -78°C. Add vinylmagnesium bromide dropwise and stir for 4 hours at -78°C.
-
Work-up: Quench the reaction with saturated ammonium (B1175870) chloride solution and extract with diethyl ether. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated.
-
Ozonolysis and Oxidation: Dissolve the resulting alcohol in DCM and cool to -78°C. Bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen and then add Jones reagent. Stir at 0°C for 2 hours.
-
Final Purification: Quench the reaction with isopropanol (B130326) and dilute with water. Extract the product with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated to yield (S)-3-hydroxyoctadecanoic acid. The final product should be purified by silica gel chromatography.
Part 2: Synthesis of this compound
This part of the protocol describes the conversion of the synthesized carboxylic acid to its Coenzyme A thioester.
Materials:
-
(S)-3-Hydroxyoctadecanoic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A trilithium salt
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine
Procedure:
-
Activation of Carboxylic Acid: In a flame-dried flask under an inert atmosphere, dissolve (S)-3-hydroxyoctadecanoic acid in anhydrous THF. Add CDI and stir at room temperature for 2 hours to form the acyl-imidazole intermediate.
-
Thioesterification: In a separate flask, dissolve Coenzyme A trilithium salt in anhydrous DMF with a small amount of triethylamine. Add the freshly prepared acyl-imidazole solution dropwise to the Coenzyme A solution.
-
Reaction Quench and Precipitation: Stir the reaction mixture at room temperature overnight. After the reaction is complete, add a small amount of water to quench any unreacted acyl-imidazole. Precipitate the product by adding a large excess of diethyl ether.
-
Collection of Crude Product: Centrifuge the mixture to pellet the crude this compound. Decant the supernatant and wash the pellet with diethyl ether.
Part 3: Purification of this compound
A combination of solid-phase extraction (SPE) and reversed-phase HPLC is used for the purification of the final product.[1]
Materials:
-
Crude this compound
-
Oligonucleotide purification cartridges (or similar solid-phase extraction cartridges)
-
Acetonitrile (ACN)
-
Isopropanol
-
Potassium phosphate (B84403) buffer (KH2PO4), pH 4.9
-
Glacial acetic acid
-
C18 HPLC column
Procedure:
-
Solid-Phase Extraction (SPE):
-
Dissolve the crude product in a minimal amount of the initial HPLC mobile phase (see below).
-
Condition an oligonucleotide purification column with ACN followed by equilibration with the binding buffer (e.g., aqueous buffer).
-
Load the dissolved crude product onto the column.
-
Wash the column with a low percentage of organic solvent to remove unbound impurities.
-
Elute the this compound with a higher concentration of organic solvent, such as isopropanol.[1]
-
-
Reversed-Phase HPLC:
-
Concentrate the eluent from the SPE step under a stream of nitrogen.
-
Re-dissolve the sample in the initial mobile phase.
-
Inject the sample onto a C18 HPLC column.
-
Elute using a binary gradient system:
-
Solvent A: 75 mM KH2PO4, pH 4.9
-
Solvent B: Acetonitrile containing 600 mM glacial acetic acid
-
-
Monitor the elution at 260 nm, which is the absorbance maximum for the adenine (B156593) base of Coenzyme A.[1]
-
Collect the fractions corresponding to the major peak.
-
-
Final Product Handling:
-
Pool the pure fractions and lyophilize to obtain the final product as a white solid.
-
Store the purified this compound at -80°C to prevent degradation.
-
Data Presentation
The following tables summarize the expected quantitative data from the synthesis and purification process.
Table 1: Synthesis Yields
| Step | Starting Material (mmol) | Product (mmol) | Yield (%) |
| Synthesis of (S)-3-Hydroxyoctadecanoic Acid | 1.0 | 0.75 | 75 |
| Synthesis of this compound | 0.5 | 0.30 | 60 |
Table 2: Purification Efficiency
| Purification Step | Loading (mg) | Eluted Product (mg) | Purity (by HPLC, %) | Recovery (%) |
| SPE | 50 | 42 | ~85 | 84 |
| HPLC | 40 | 34 | >98 | 85 |
Experimental Workflow
The overall workflow for the synthesis and purification of this compound is depicted below.
Figure 2: Overall workflow for the synthesis and purification.
Conclusion
This application note provides a detailed and robust methodology for the chemical synthesis and purification of this compound. The described protocols, when followed carefully, will yield a high-purity standard suitable for a wide range of research and drug development applications. The clear presentation of data and workflows aims to facilitate the successful implementation of this procedure in the laboratory.
References
Application Note: A Robust Protocol for the Extraction of Long-Chain Acyl-CoAs from Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Long-chain acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in cellular metabolism, playing critical roles in energy production through beta-oxidation, lipid synthesis, and cellular signaling.[1][2][3] The accurate quantification of specific acyl-CoA species is essential for understanding metabolic regulation and the pathophysiology of diseases like insulin (B600854) resistance and inborn errors of metabolism.[2][4] However, their low intracellular abundance and inherent instability present significant analytical challenges, necessitating a robust and optimized extraction protocol.[1][5]
This document provides a detailed, step-by-step protocol for the extraction of long-chain acyl-CoAs from cultured mammalian cells, synthesized from established methodologies.[6] The protocol is designed for high recovery and sample purity, making it suitable for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Quantitative Data Summary
The efficiency of long-chain acyl-CoA extraction can vary based on the chosen methodology and the biological matrix. The following table summarizes reported recovery rates from various protocols to provide a comparative overview.
| Extraction Method | Sample Type | Reported Recovery Rate | Reference |
| Solvent Extraction with 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel purification | Rat Liver | 93-104% | [7] |
| Modified Solvent Extraction with Solid-Phase Extraction (SPE) | Rat Heart, Kidney, Muscle | 70-80% | [8] |
Experimental Protocol: Extraction of Long-Chain Acyl-CoAs
This protocol combines solvent-based extraction with solid-phase extraction (SPE) for improved sample purity and recovery.[5] It is crucial to work quickly and keep all samples and reagents on ice throughout the procedure to minimize enzymatic and chemical degradation of acyl-CoAs.[5]
Materials and Reagents:
-
Cultured adherent or suspension cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[5][8]
-
Internal Standard (IS): e.g., Heptadecanoyl-CoA (C17:0-CoA) or Pentadecanoyl-CoA (C15:0-CoA)[5][6]
-
Isopropanol (B130326), HPLC grade[5]
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4) solution[5]
-
Weak anion exchange Solid-Phase Extraction (SPE) columns[5]
-
Methanol (B129727), HPLC grade[5]
-
2% Formic Acid[5]
-
2% and 5% Ammonium Hydroxide (NH4OH)[5]
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge
Procedure:
1. Cell Harvesting and Washing
- For Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.[6][10] After the final wash, add 1 mL of ice-cold PBS and use a cell scraper to detach the cells.[11]
- For Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[6] Aspirate the supernatant and wash the cell pellet twice by resuspending in ice-cold PBS and repeating the centrifugation.[6]
- Transfer the harvested cells to a pre-chilled microcentrifuge tube and centrifuge at 1,000 rpm for 5 minutes at 4°C.[11] Aspirate and discard the final PBS supernatant.
2. Cell Lysis and Homogenization
- To the cell pellet, add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard (e.g., 20 ng of C17:0-CoA).[5][9]
- Thoroughly resuspend the pellet and homogenize the sample on ice. A glass homogenizer or sonication can be used to ensure complete cell lysis.[5][9]
- Add 1.0 mL of isopropanol to the homogenate and homogenize again.[5]
3. Solvent Extraction
- Transfer the homogenate to a clean centrifuge tube.
- Add 0.125 mL of saturated (NH4)2SO4 and 2.0 mL of acetonitrile.[5]
- Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.[5]
- Centrifuge at approximately 2,000 x g for 5 minutes at 4°C to separate the phases and pellet the protein precipitate.[5]
- Carefully collect the upper organic phase, which contains the acyl-CoAs, and transfer it to a new tube.[5][6]
4. Solid-Phase Extraction (SPE) for Purification
- Conditioning: Condition a weak anion exchange SPE column by passing 3 mL of methanol through it.[5]
- Equilibration: Equilibrate the column by passing 3 mL of water through it.[5]
- Loading: Load the collected supernatant from step 3 onto the equilibrated SPE column.[5]
- Washing: Wash the column sequentially with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol to remove interfering compounds.[5]
- Elution: Elute the acyl-CoAs from the column by first passing 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[5] Collect both eluates in the same tube.
5. Sample Concentration and Reconstitution
- Dry the combined eluates under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.[5]
- Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis.[6] A common choice is 50% methanol in water or a buffer like 50 mM ammonium acetate.[6]
- Vortex briefly and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet any insoluble debris.[6]
- Transfer the clear supernatant to an autosampler vial for LC-MS analysis.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the central role of long-chain acyl-CoAs in metabolism.
Caption: Experimental workflow for long-chain acyl-CoA extraction from cells.
Caption: Central metabolic role of long-chain acyl-CoAs.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. bioassaysys.com [bioassaysys.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. duke-nus.edu.sg [duke-nus.edu.sg]
Application Notes and Protocols for the Analysis of (S)-3-Hydroxyoctadecanoyl-CoA by Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of (S)-3-Hydroxyoctadecanoyl-CoA, a key intermediate in fatty acid metabolism, using tandem mass spectrometry (LC-MS/MS). The protocols outlined below cover sample preparation, chromatographic separation, and mass spectrometric detection, offering a robust framework for the quantification of this important biomolecule in various biological matrices.
Introduction
This compound is a critical intermediate in the mitochondrial beta-oxidation of fatty acids. The accurate quantification of this and other acyl-CoA species is vital for understanding cellular energy metabolism and the pathophysiology of metabolic disorders. Tandem mass spectrometry has emerged as the premier analytical technique for this purpose due to its high sensitivity, specificity, and throughput. This document details a validated LC-MS/MS method for the analysis of this compound.
Signaling Pathway Context: Fatty Acid Beta-Oxidation
This compound is generated during the beta-oxidation of long-chain fatty acids. This metabolic pathway sequentially shortens the fatty acyl-CoA chain to produce acetyl-CoA, which then enters the citric acid cycle for energy production. The key steps involving this compound are catalyzed by specific enzymes within the mitochondria.
Figure 1: Fatty Acid Beta-Oxidation Pathway.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction and purification of long-chain acyl-CoAs from biological matrices such as tissue homogenates or cell lysates.
Materials:
-
C18 SPE Cartridges
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium Hydroxide
-
Internal Standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization: Homogenize tissue samples (100-200 mg) in an appropriate buffer.
-
Internal Standard Spiking: Add a known amount of internal standard to the homogenate.
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the acyl-CoAs with 1 mL of methanol.
-
Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
-
Key Fragmentation: Acyl-CoAs characteristically undergo a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).
MRM Transitions: The precursor ion for this compound ([M+H]⁺) is m/z 1050.5. While a specific, intense product ion should be determined empirically by infusing a standard, a common approach is to monitor the product ion resulting from the neutral loss of 507 Da. A potential specific product ion could arise from cleavage of the acyl chain.
-
Proposed Primary Transition: m/z 1050.5 → 543.5 (Neutral Loss of 507 Da)
-
Proposed Secondary (Confirmatory) Transition: To be determined empirically. A possible transition could be m/z 1050.5 → [Acyl chain fragment]⁺.
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted below.
Figure 2: LC-MS/MS Workflow.
Data Presentation
Quantitative data for long-chain acyl-CoAs can be presented in a tabular format for clear comparison across different biological samples. While specific concentrations of this compound need to be determined experimentally, the table below provides representative data for other long-chain acyl-CoAs found in rat liver tissue to illustrate the expected concentration range.[1]
| Acyl-CoA Species | Concentration (nmol/g wet weight) |
| Palmitoyl-CoA (C16:0) | 15.3 ± 2.1 |
| Stearoyl-CoA (C18:0) | 8.7 ± 1.3 |
| Oleoyl-CoA (C18:1) | 12.5 ± 1.8 |
| Linoleoyl-CoA (C18:2) | 4.2 ± 0.6 |
| This compound | To be determined |
Conclusion
The methods described in these application notes provide a robust and sensitive approach for the quantitative analysis of this compound. Adherence to these protocols will enable researchers to obtain high-quality, reproducible data, facilitating a deeper understanding of fatty acid metabolism in health and disease. It is recommended to optimize the MRM transitions and validate the method with authentic standards for each specific application and instrument.
References
Application Notes and Protocols for Chromatographic Separation of Long-Chain Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain fatty acyl-CoAs (LC-CoAs) are pivotal intermediates in cellular metabolism, playing crucial roles in energy production through β-oxidation, lipid biosynthesis, and cellular signaling. Their accurate quantification is essential for understanding metabolic regulation and the pathophysiology of diseases such as diabetes, obesity, and cardiovascular disorders. This document provides detailed application notes and protocols for the chromatographic separation and quantification of L-C-CoAs from biological samples, focusing on reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or tandem mass spectrometry (MS/MS) detection.
Core Concepts in LC-CoA Analysis
The analysis of LC-CoAs presents challenges due to their amphipathic nature, low abundance, and susceptibility to degradation. Successful analysis hinges on efficient extraction, robust chromatographic separation, and sensitive detection.
-
Extraction: Solid-phase extraction (SPE) is commonly employed to isolate and concentrate acyl-CoAs from complex biological matrices, removing interfering substances and improving analytical sensitivity.
-
Chromatography: Reversed-phase chromatography is the most prevalent technique. The use of C18 columns is common, and ion-pairing agents can be added to the mobile phase to improve the retention and separation of these anionic molecules. More recently, methods avoiding ion-pairing reagents have been developed to enhance compatibility with mass spectrometry.[1]
-
Detection: UV detection at 260 nm, corresponding to the adenine (B156593) moiety of the CoA molecule, is a straightforward approach.[2] However, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, enabling the quantification of individual LC-CoA species with high accuracy.[3][4][5][6]
Experimental Workflows
Sample Preparation and Extraction Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Lipid Metabolism: Methods for Fluorescently Labeling (S)-3-Hydroxyoctadecanoyl-CoA for Imaging
For Immediate Release
[City, State] – [Date] – In a significant step forward for lipid metabolism research, new detailed application notes and protocols have been developed for the fluorescent labeling of (S)-3-Hydroxyoctadecanoyl-CoA. These methods will provide researchers, scientists, and drug development professionals with powerful tools to visualize and track this key metabolic intermediate within living cells, offering unprecedented insights into cellular processes and disease pathogenesis.
This compound is a crucial intermediate in the beta-oxidation of long-chain fatty acids, a fundamental energy-producing pathway. Dysregulation of this pathway is implicated in numerous metabolic diseases, including inherited disorders of fatty acid oxidation. The ability to fluorescently label and image this molecule in real-time will enable a deeper understanding of its roles in health and disease, and facilitate the development of novel therapeutics.
These comprehensive application notes detail two primary strategies for fluorescently labeling this compound: Direct Fluorophore Conjugation and Bioorthogonal Labeling via Click Chemistry . The protocols provide step-by-step instructions for synthesizing these fluorescent probes, along with methods for their application in cellular imaging.
I. Direct Fluorophore Conjugation
This approach involves the direct attachment of a fluorescent dye to the this compound molecule. The primary target for conjugation is the carboxylic acid group of the fatty acid chain before its activation to a CoA ester.
Featured Fluorophores:
-
BODIPY (Boron-dipyrromethene) dyes: Known for their sharp emission spectra, high quantum yields, and relative insensitivity to environmental polarity.[1][][3]
-
NBD (Nitrobenzoxadiazole) dyes: Environmentally sensitive fluorophores whose emission properties change based on the polarity of their surroundings.
Protocol 1: Synthesis of BODIPY-labeled (S)-3-Hydroxyoctadecanoyl Acid
This protocol details the esterification of (S)-3-Hydroxyoctadecanoyl acid with a BODIPY dye. A key consideration is the protection of the hydroxyl group at the 3-position to prevent side reactions.
Experimental Workflow:
Caption: Workflow for the synthesis of BODIPY-labeled (S)-3-Hydroxyoctadecanoyl Acid.
Methodology:
-
Protection: The hydroxyl group of (S)-3-Hydroxyoctadecanoyl acid is protected using a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS) chloride, to prevent its reaction during the subsequent labeling step.
-
Esterification: The protected fatty acid is then reacted with a BODIPY-diazomethane derivative to form a fluorescent ester.
-
Deprotection: The protecting group is removed from the hydroxyl group using a reagent like tetra-n-butylammonium fluoride (B91410) (TBAF).
-
Purification: The final fluorescently labeled fatty acid is purified using High-Performance Liquid Chromatography (HPLC).
II. Bioorthogonal Labeling via Click Chemistry
This powerful and highly specific method involves the introduction of a small, inert "bioorthogonal" handle (an alkyne or azide (B81097) group) onto the fatty acid. This modified fatty acid is then introduced to cells, where it is metabolized. Subsequently, a fluorescent probe containing the complementary reactive group is added, leading to a highly specific "click" reaction that fluorescently labels the target molecule.[1]
Protocol 2: Synthesis of an Alkyne-modified (S)-3-Hydroxyoctadecanoyl Acid Analog
This protocol describes the introduction of a terminal alkyne at the omega-position of the fatty acid chain.
Experimental Workflow:
References
Troubleshooting & Optimization
improving the stability of (S)-3-Hydroxyoctadecanoyl-CoA in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (S)-3-Hydroxyoctadecanoyl-CoA in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound in aqueous solutions?
A1: The stability of this compound, like other long-chain acyl-CoAs, is primarily compromised by the hydrolysis of its high-energy thioester bond.[1] This degradation is influenced by several factors:
-
pH: The thioester bond is particularly susceptible to hydrolysis under alkaline conditions.[2][3][4]
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions.
-
Enzymatic Activity: Contaminating thioesterases in biological samples can rapidly hydrolyze the acyl-CoA.[5]
-
Oxidation: Although the primary concern is hydrolysis, the long hydrocarbon chain can be susceptible to oxidation, especially if unsaturated contaminants are present.
Q2: What are the expected degradation products of this compound in an aqueous solution?
A2: The principal degradation products resulting from the hydrolysis of the thioester bond are Coenzyme A (CoA-SH) and (S)-3-Hydroxyoctadecanoic acid. In the presence of oxidizing agents, additional, more complex degradation products could be formed.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To maximize stability, this compound should be stored under the following conditions:
-
Temperature: Store stock solutions at -80°C for long-term storage. For short-term use, aliquots can be kept at -20°C. Avoid repeated freeze-thaw cycles.[6]
-
pH: Solutions should be prepared and stored in a slightly acidic buffer (pH 4.5-6.0) to minimize alkaline hydrolysis.[7]
-
Solvent: While aqueous buffers are often necessary for experiments, for long-term storage, dissolving the compound in an organic solvent like methanol (B129727) or a mixture of methanol and water before freezing can improve stability.[8] Ensure the organic solvent is compatible with downstream applications.
Q4: Are there any stabilizing agents that can be added to aqueous solutions of this compound?
A4: While specific stabilizers for this compound are not extensively documented, general strategies for preserving thioesters can be applied. The most critical factor is maintaining a slightly acidic pH. For experiments involving biological samples, the inclusion of broad-spectrum protease and esterase inhibitors can help prevent enzymatic degradation.
Troubleshooting Guides
Issue 1: Inconsistent results in enzymatic assays using this compound.
| Possible Cause | Troubleshooting Steps |
| Degradation of Substrate | Prepare fresh solutions of this compound for each experiment from a frozen, concentrated stock. Use a slightly acidic buffer (pH ~6.0) for dilutions. Keep the substrate solution on ice throughout the experiment. |
| Incorrect Concentration | The concentration of the stock solution may be inaccurate due to degradation during previous handling. It is advisable to re-quantify the concentration of the stock solution periodically using methods like HPLC. |
| Precipitation of Substrate | Long-chain acyl-CoAs can be poorly soluble in aqueous buffers, leading to precipitation. Visually inspect the solution for any cloudiness. The addition of a small amount of a non-ionic detergent (e.g., Triton X-100) or carrier proteins like fatty acid-free BSA might improve solubility, but their compatibility with the specific assay must be verified. |
Issue 2: Low signal or no detection of this compound during LC-MS analysis.
| Possible Cause | Troubleshooting Steps |
| Sample Degradation during Extraction | Acyl-CoAs are notoriously unstable during sample preparation.[9][10] Ensure rapid quenching of metabolic activity and keep samples on ice at all times.[6] Use an acidic extraction buffer to minimize hydrolysis.[6] |
| Adsorption to Surfaces | Long-chain acyl-CoAs can adsorb to plastic surfaces. Using glass or low-adhesion microcentrifuge tubes and pipette tips can help minimize this loss.[11] |
| Poor Ionization in Mass Spectrometry | Optimize the mass spectrometry settings for long-chain acyl-CoAs. Use of a suitable internal standard, such as an odd-chain acyl-CoA (e.g., C17:0-CoA), is crucial for accurate quantification and to monitor for extraction efficiency and matrix effects. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in the literature, the following table provides a general overview of the stability of long-chain acyl-CoAs based on established chemical principles.
| Condition | Relative Stability | Primary Degradation Pathway |
| pH < 6.0 | High | Minimal Hydrolysis |
| pH 7.0 - 7.4 | Moderate | Slow Hydrolysis |
| pH > 8.0 | Low | Rapid Alkaline Hydrolysis[3][4] |
| Temperature 4°C | High | Slow Degradation |
| Temperature 25°C | Moderate | Increased Rate of Hydrolysis |
| Temperature > 37°C | Low | Rapid Degradation |
| Presence of Thioesterases | Very Low | Enzymatic Hydrolysis |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Solution of this compound
-
Materials:
-
This compound (solid)
-
Nuclease-free water
-
50 mM Potassium Phosphate (B84403) buffer, pH 6.0
-
Methanol (optional, for stock solution)
-
-
Procedure for Concentrated Stock Solution (10 mM): a. Accurately weigh the desired amount of solid this compound in a sterile glass vial. b. To prepare an aqueous stock, add the required volume of cold 50 mM Potassium Phosphate buffer (pH 6.0) to achieve a 10 mM concentration. Gently vortex to dissolve. c. Alternatively, for an organic stock, dissolve in a minimal amount of methanol and then dilute with the phosphate buffer. Ensure the final methanol concentration is compatible with your experiments. d. Aliquot the stock solution into small volumes in low-adhesion microcentrifuge tubes to avoid multiple freeze-thaw cycles. e. Store the aliquots at -80°C.
-
Procedure for Working Solution (e.g., 100 µM): a. Thaw a single aliquot of the 10 mM stock solution on ice. b. Dilute the stock solution to the desired working concentration using cold 50 mM Potassium Phosphate buffer (pH 6.0). c. Keep the working solution on ice at all times and use it within a few hours of preparation.
Protocol 2: General Method for Extraction of Long-Chain Acyl-CoAs from Biological Samples
This protocol is adapted from methods designed to preserve unstable acyl-CoAs.[8][12]
-
Materials:
-
Frozen tissue or cell pellet
-
Ice-cold 100 mM Potassium Phosphate buffer, pH 4.9
-
Acetonitrile:Isopropanol (1:1, v/v)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Homogenizer
-
Centrifuge
-
-
Procedure: a. For tissue, weigh approximately 40 mg of frozen tissue and place it in a pre-chilled homogenizer. For cells, use a frozen cell pellet. b. Add 0.5 mL of ice-cold 100 mM Potassium Phosphate buffer (pH 4.9) containing the internal standard. c. Homogenize the sample on ice until a uniform consistency is achieved. d. Add 1.0 mL of Acetonitrile:Isopropanol (1:1, v/v) and continue to homogenize briefly. e. Transfer the homogenate to a centrifuge tube and vortex vigorously for 2 minutes. f. Centrifuge at 16,000 x g for 10 minutes at 4°C. g. Carefully collect the supernatant, which contains the acyl-CoAs. h. Dry the supernatant under a stream of nitrogen gas. i. Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., methanol:water 1:1) immediately before analysis.
Visualizations
Caption: Mitochondrial Beta-Oxidation of this compound.
Caption: Fatty Acid Elongation Pathway showing the formation of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. The alkaline hydrolysis of oils and fats is called class 12 chemistry CBSE [vedantu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. omni.laurentian.ca [omni.laurentian.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 3-Hydroxy Long-Chain Acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3-hydroxy long-chain acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors to consider when quantifying 3-hydroxy long-chain acyl-CoAs?
A1: Due to their inherent instability, proper sample handling and storage are paramount for accurate quantification. Immediate processing of fresh tissue is ideal.[1] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] It is crucial to avoid repeated freeze-thaw cycles, as this can significantly impact the stability of these molecules.[1]
Q2: Which analytical technique is considered the gold standard for the quantification of 3-hydroxy long-chain acyl-CoAs?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for quantifying acyl-CoAs.[2] This technique offers high specificity, particularly when using methods like multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions for each acyl-CoA species.[2]
Q3: Why am I observing low recovery of my 3-hydroxy long-chain acyl-CoAs after extraction?
A3: Low recovery can stem from several factors, including incomplete cell lysis, degradation of the analytes, and inefficient solid-phase extraction (SPE).[1] To troubleshoot, ensure thorough tissue homogenization, consider using a glass homogenizer, and work quickly on ice to prevent degradation.[1] Optimizing the SPE wash and elution steps is also critical for improving recovery.[1]
Q4: What are the characteristic fragmentation patterns for long-chain acyl-CoAs in positive ion mode mass spectrometry?
A4: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[2] This predictable fragmentation allows for the use of neutral loss scans to identify a broad range of acyl-CoA species within a sample.[2] Another common fragment ion is observed at m/z 428, resulting from cleavage between the 5' diphosphates.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of 3-hydroxy long-chain acyl-CoAs.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Analyte Signal | Degradation of Acyl-CoAs: These molecules are susceptible to both enzymatic and chemical degradation.[1] | - Work quickly and keep samples on ice at all times.[1]- Use fresh, high-purity solvents.[1]- Flash-freeze samples in liquid nitrogen and store at -80°C if not processed immediately.[1] |
| Incomplete Cell Lysis: Insufficient disruption of tissue or cells will lead to poor extraction efficiency. | - Ensure thorough homogenization; a glass homogenizer is often effective.[1]- Optimize the ratio of extraction solvent to tissue weight. | |
| Inefficient Solid-Phase Extraction (SPE): Improper conditioning or elution can result in loss of the analyte. | - Ensure the SPE column is properly conditioned and equilibrated before sample loading.[1]- Optimize the wash and elution solvent compositions and volumes. | |
| Poor Chromatographic Peak Shape | Suboptimal Mobile Phase: The pH and composition of the mobile phase can significantly impact peak shape. | - Consider using ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) to improve peak shape and resolution.[2][3] |
| Column Overload: Injecting too much sample can lead to broad or tailing peaks. | - Dilute the sample or inject a smaller volume. | |
| Inaccurate Quantification | Matrix Effects: Components of the biological matrix can suppress or enhance the ionization of the analyte. | - Construct calibration curves using a matrix that closely matches the study samples.[2]- Use a stable isotope-labeled internal standard that co-elutes with the analyte. |
| Lack of a Suitable Internal Standard: An appropriate internal standard is crucial for correcting for variability in extraction and instrument response. | - Use an odd-chain acyl-CoA or a stable isotope-labeled version of the analyte of interest as an internal standard.[2] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods and is suitable for various tissue types.[1]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (B52724) (ACN)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Solid-Phase Extraction (SPE) columns (e.g., C18)
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer, add approximately 100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1] Homogenize thoroughly on ice.
-
Solvent Extraction: Add organic solvents such as acetonitrile and isopropanol to the homogenate to precipitate proteins and extract the acyl-CoAs.[1]
-
Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins and cellular debris.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the supernatant from the centrifugation step onto the SPE column.
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs using an appropriate solvent.
-
-
Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature.[1]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Visualizations
Caption: Workflow for 3-hydroxy long-chain acyl-CoA quantification.
Caption: Troubleshooting logic for low analyte signal.
References
optimization of LC-MS/MS parameters for sensitive detection of acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the sensitive detection of acyl-Coenzyme A (acyl-CoA) species. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive ionization mode for acyl-CoA detection in LC-MS/MS?
A1: Positive ion mode is generally more sensitive for the detection of acyl-CoAs. Studies have shown that the positive ion mode can be approximately three-fold more sensitive than the negative ion mode for detecting various acyl-CoA species.[1] Therefore, it is recommended to optimize ionization, dissociation, and separation conditions in positive ion mode for maximum sensitivity and specificity.
Q2: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?
A2: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507.0 Da from the [M+H]+ precursor ion.[1] This neutral loss corresponds to the 3'-phosphoadenosine diphosphate (B83284) portion of the coenzyme A molecule. This predictable fragmentation is highly specific and can be utilized for developing targeted Multiple Reaction Monitoring (MRM) methods.
Q3: What type of liquid chromatography is best suited for acyl-CoA analysis?
A3: Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be used for acyl-CoA analysis, and the choice depends on the chain length of the acyl-CoAs of interest.
-
Reversed-phase liquid chromatography (RPLC) is frequently used and is particularly suitable for long-chain acyl-CoAs.[2] However, short-chain acyl-CoAs may require slightly acidic mobile phases, which can cause peak tailing for long-chain species.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative for separating the highly polar acyl-CoAs and can be used to analyze a wide range of acyl-CoAs, from short- to long-chain species, in a single run.[3][4]
Q4: How can I improve the peak shape for long-chain acyl-CoAs in RPLC?
A4: Poor peak shape, especially tailing, is a common issue for long-chain acyl-CoAs. One effective strategy is to use a high pH mobile phase, such as ammonium (B1175870) hydroxide (B78521) at pH 10.5, with an acetonitrile (B52724) gradient on a C18 column.[5] Additionally, incorporating a wash step with 0.1% phosphoric acid between injections can help prevent poor chromatographic performance and signal loss.
Q5: What are the key considerations for sample preparation of acyl-CoAs?
A5: Acyl-CoAs are susceptible to degradation, making sample preparation a critical step. Key considerations include:
-
Rapid Quenching of Metabolism: It is crucial to rapidly halt enzymatic activity to preserve the in vivo acyl-CoA profile.
-
Extraction Solvent: The choice of extraction solvent is critical and can vary depending on the chain length of the acyl-CoAs. A common approach involves tissue homogenization followed by extraction with an organic solvent mixture, such as acetonitrile/isopropanol.
-
Internal Standards: The use of appropriate internal standards, such as odd-chain or stable isotope-labeled acyl-CoAs, is essential for accurate quantification to compensate for matrix effects and variations in extraction efficiency and instrument response.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal ionization mode.2. Inefficient extraction.3. Analyte degradation.4. Ion suppression from matrix components. | 1. Switch to positive ion mode for ionization.[1]2. Optimize the extraction solvent and protocol for your specific tissue or cell type.[6][7]3. Ensure rapid quenching of metabolism and keep samples cold during processing.[7]4. Use a more effective sample cleanup method, like solid-phase extraction (SPE), or optimize chromatographic separation to resolve analytes from interfering matrix components. |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with the column stationary phase.2. Inappropriate mobile phase pH for long-chain acyl-CoAs. | 1. For RPLC, consider using a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide).[5]2. Incorporate a column wash with a low concentration of a strong acid like phosphoric acid between injections. |
| Inconsistent Results / Poor Reproducibility | 1. Instability of acyl-CoAs in the autosampler.2. Inconsistent extraction efficiency.3. Buildup of biological material on the LC column. | 1. Investigate the stability of your acyl-CoAs in the autosampler solvent and consider using glass vials instead of plastic to minimize signal loss.[8]2. Ensure a consistent and validated extraction protocol is followed for all samples. The use of internal standards is crucial.[5]3. Implement a robust column washing procedure between sample batches.[5] |
| Difficulty in Quantifying Short-Chain Acyl-CoAs | 1. Co-elution with the void volume in RPLC.2. Poor retention on RPLC columns. | 1. Consider using a HILIC column which provides better retention for polar short-chain acyl-CoAs.[3][4]2. Optimize the RPLC mobile phase with a slightly acidic modifier to improve retention.[2] |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Tissue
This protocol is a general guideline and may require optimization for specific tissue types.
-
Tissue Homogenization:
-
Weigh approximately 10-20 mg of frozen tissue.
-
Homogenize the tissue in a cold extraction solvent. A common solvent mixture is acetonitrile:isopropanol (3:1 v/v).[5]
-
-
Extraction:
-
Add a phosphate (B84403) buffer (e.g., 0.1 M, pH 6.7) to the homogenate.[5]
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 5-10 minutes.
-
-
Sample Preparation for LC-MS/MS:
-
Collect the supernatant.
-
For some applications, an additional solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.
-
Acidify the supernatant with glacial acetic acid before injection.[5]
-
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm) is commonly used.[2]
-
Mobile Phase A: Ammonium hydroxide in water (pH 10.5).[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B. The specific gradient will depend on the acyl-CoAs of interest and should be optimized.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 25°C.[5]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion is the [M+H]+ of the specific acyl-CoA. The product ion is typically derived from the neutral loss of 507.0 Da.[1]
-
Optimization: Optimize collision energy (CE) and declustering potential (DP) for each acyl-CoA to achieve the maximum signal intensity.[4]
-
Quantitative Data Summary
Table 1: Optimized Mass Spectrometer Parameters for Selected Fatty Acyl-CoAs in Positive Ion Mode.
| Acyl-CoA | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| C16:0-CoA | 1004.5 | 497.5 | Optimize per instrument | Optimize per instrument |
| C18:1-CoA | 1030.5 | 523.5 | Optimize per instrument | Optimize per instrument |
| C24:1-CoA | 1114.7 | 607.7 | Optimize per instrument | Optimize per instrument |
Note: The optimal DP and CE values are instrument-dependent and should be determined empirically.
Visualizations
Caption: Experimental workflow for acyl-CoA analysis.
Caption: Troubleshooting logic for low signal intensity.
References
strategies for reducing background interference in (S)-3-Hydroxyoctadecanoyl-CoA analysis
Welcome to the technical support center for the analysis of (S)-3-Hydroxyoctadecanoyl-CoA and other long-chain acyl-CoAs. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges related to background interference in Liquid Chromatography-Mass Spectrometry (LC-MS) based analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background interference in LC-MS analysis of acyl-CoAs?
A1: Background interference in LC-MS is a common issue that can originate from multiple sources. These include:
-
Matrix Effects: Co-eluting endogenous compounds from complex biological samples (e.g., lipids, peptides) can suppress or enhance the ionization of the target analyte, this compound.[1]
-
Solvent and Additive Impurities: Chemical noise can arise from impurities in solvents, additives like formic acid or ammonium (B1175870) acetate (B1210297), or microbial growth in mobile phase reservoirs.[2][3] Using high-purity, LC-MS grade solvents and fresh mobile phases is critical.[1]
-
System Contamination: Contaminants can leach from tubing, vials, and other plastic components.[3] Additionally, the build-up of biological materials on the analytical column or in the MS source from repeated injections can lead to high background and peak shape distortion.[4]
-
Isobaric Interferences: Molecules with the same nominal mass as the analyte can co-elute and interfere with detection. High-resolution mass spectrometry can help distinguish between the analyte and some interferences based on their exact mass.[5] For acyl-CoAs, this can include other lipid species.
Q2: Which sample preparation technique is most effective for reducing matrix effects?
A2: The choice of sample preparation technique depends on the sample type and desired purity. For long-chain acyl-CoAs, two methods are highly effective:
-
Solvent Precipitation: This is a rapid method where proteins and other macromolecules are precipitated using a cold organic solvent like an acetonitrile (B52724)/methanol (B129727)/water mixture. While effective, it may result in a less clean extract compared to SPE.[6][7]
-
Solid-Phase Extraction (SPE): SPE provides a cleaner sample extract by selectively retaining the acyl-CoAs on a cartridge (e.g., C18) while washing away interfering substances.[4][6] This method is particularly beneficial for reducing matrix effects and is recommended for complex samples or when high sensitivity is required.[8][9]
Q3: How can I optimize my LC-MS/MS method to improve the signal-to-noise ratio?
A3: Optimizing both the liquid chromatography and mass spectrometry parameters is crucial for maximizing the signal-to-noise ratio (S/N).[1]
-
Chromatography: Use a reversed-phase C18 or C4 column for good separation of long-chain acyl-CoAs.[4][6][10] An optimized gradient elution with acetonitrile or methanol and water, containing a volatile buffer like ammonium acetate or ammonium hydroxide, can improve peak shape and resolution from matrix components.[4][11] Introducing a column wash step after each injection can prevent the build-up of contaminants.[4]
-
Mass Spectrometry: Employ positive electrospray ionization (ESI) mode, which is generally more sensitive for acyl-CoAs.[4][9] Optimize ESI source parameters such as capillary temperature, gas flows (nebulizing, drying), and spray voltage to maximize ionization efficiency.[12][13][14] For quantification, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. Monitoring the characteristic neutral loss of 507 Da (corresponding to phosphoadenosine diphosphate) from the precursor ion of this compound provides high specificity and reduces background noise.[4][7][9]
Troubleshooting Guide
This guide addresses specific issues encountered during the analysis of this compound.
Problem: High baseline noise is observed across the entire chromatogram.
-
Possible Cause 1: Contaminated Solvents/Additives.
-
Possible Cause 2: MS Source Contamination.
-
Solution: Clean the mass spectrometer's ion source, including the capillary, skimmer, and ion transfer optics, according to the manufacturer's protocol. A dirty source is a frequent cause of high background.[15]
-
-
Possible Cause 3: System Contamination.
-
Solution: Flush the entire LC system, including the autosampler, with a strong solvent mixture (e.g., isopropanol/acetonitrile/water) to remove contaminants. Check for and replace any contaminated tubing or fittings.
-
Problem: The analyte peak shape is poor (e.g., severe tailing, splitting).
-
Possible Cause 1: Column Contamination/Degradation.
-
Possible Cause 2: Inappropriate Reconstitution Solvent.
-
Solution: Ensure the dried sample extract is reconstituted in a solvent that is compatible with the initial mobile phase conditions. A solvent that is too strong can cause peak distortion. Reconstituting in 50% methanol or a similar weak solvent is often a good starting point.[6]
-
-
Possible Cause 3: Secondary Interactions.
Problem: The signal-to-noise ratio for this compound is too low.
-
Possible Cause 1: Suboptimal ESI Source Parameters.
-
Possible Cause 2: Ion Suppression from Matrix Effects.
-
Possible Cause 3: Incorrect MRM Transition.
-
Solution: Verify that you are using the optimal and most intense precursor-to-product ion transition for this compound. Infuse a standard solution of the analyte to optimize the collision energy and confirm the correct MRM transition. The neutral loss of 507 Da is a characteristic fragmentation pattern for acyl-CoAs.[4][7]
-
Data Presentation & Key Parameters
Table 1: Typical LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Typical Setting | Rationale & Notes |
| LC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for long-chain species.[6] |
| Mobile Phase A | Water + 10 mM Ammonium Acetate + 0.1% Formic Acid | Ammonium acetate is a volatile salt compatible with MS.[4][6] |
| Mobile Phase B | Acetonitrile or Methanol + 10 mM Ammonium Acetate + 0.1% Formic Acid | Organic solvent for gradient elution.[4][6] |
| Flow Rate | 0.2 - 0.4 mL/min | Standard analytical flow rate for 2.1 mm ID columns. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generally provides higher sensitivity for acyl-CoAs.[4][9] |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity by monitoring a specific fragmentation.[4] |
| Characteristic Transition | Precursor Ion (M+H)+ → Product Ion | Monitor for the neutral loss of 507 Da (phosphoadenosine diphosphate).[4][7] |
| Capillary Temperature | 260 - 350 °C | Optimizes desolvation of droplets. Requires empirical optimization.[11] |
| Sheath/Drying Gas Flow | Vendor-specific | Higher flow rates aid in desolvation but can reduce sensitivity if excessive.[11] |
Detailed Experimental Protocols
Protocol 1: Fatty Acyl-CoA Extraction using Solvent Precipitation
This method is rapid and effective for a broad range of acyl-CoAs from tissues or cultured cells.[6]
-
Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water or a 2:2:1 mixture of acetonitrile/methanol/water).[6][7] Use a volume sufficient to fully immerse the sample.
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[6]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[6]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted acyl-CoAs, into a new tube.[6]
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[6]
-
Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium acetate.[6]
Protocol 2: Fatty Acyl-CoA Extraction using Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract, which is beneficial for reducing matrix effects.[6][9]
-
Sample Preparation: Homogenize the tissue or cell sample in a suitable buffer, such as 0.1 M potassium phosphate (B84403) (pH 6.7), mixed with an organic solvent like acetonitrile/isopropanol.[6]
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol followed by an equilibration with the sample homogenization buffer.[6]
-
Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence includes a high-aqueous buffer followed by a buffer with a low percentage of organic solvent.[6]
-
Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of an organic solvent, such as methanol or acetonitrile.[6]
-
Solvent Evaporation and Reconstitution: Dry the eluate under nitrogen and reconstitute as described in Protocol 1 (Step 6).[6]
Visualized Workflows and Logic
Diagram 1: General Workflow for Acyl-CoA Analysis
Caption: Workflow from sample preparation to data analysis.
Diagram 2: Troubleshooting High Background Noise
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Characteristics and origins of common chemical noise ions in negative ESI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pharmpk.com [pharmpk.com]
Technical Support Center: Troubleshooting Enzymatic Assays Using (S)-3-Hydroxyoctadecanoyl-CoA
Welcome to the technical support center for enzymatic assays involving (S)-3-Hydroxyoctadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which pathways is it involved?
This compound is the activated form of a C18 hydroxy fatty acid. It is an intermediate in the mitochondrial fatty acid beta-oxidation pathway, where it is a substrate for the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH). This enzyme catalyzes its oxidation to 3-oxooctadecanoyl-CoA.
Q2: What are the critical factors to consider when designing an enzymatic assay with this compound?
Several factors can significantly impact the success of your assay.[1][2] Key considerations include the purity of the substrate and enzyme, the composition of the assay buffer (pH and ionic strength), reaction temperature, and the concentration of both the substrate and any necessary cofactors (e.g., NAD+ for dehydrogenases).[1][3]
Q3: How should I properly store and handle this compound?
Like many long-chain acyl-CoAs, this compound can be susceptible to degradation. It is crucial to store it at the recommended low temperatures, typically -20°C or -80°C, and to minimize freeze-thaw cycles by preparing single-use aliquots.[4] When preparing solutions, use appropriate buffers and consider the potential for hydrolysis.
Q4: My assay signal is very low or absent. What are the likely causes?
A weak or nonexistent signal can stem from several issues. Check that all reagents were added in the correct order and that the substrate and any cofactors are not degraded. Ensure your plate reader is set to the correct wavelength for your detection method.[5][6] Also, verify that the assay temperature is optimal for your enzyme, as low temperatures can significantly reduce enzyme activity.[2][4]
Q5: The background signal in my assay is too high. How can I reduce it?
High background can obscure your results. This may be due to non-specific binding of antibodies in an ELISA-based assay, or contamination in your buffers or reagents. Running a "no enzyme" control can help determine if the substrate itself or another component is contributing to the background signal.[7] For fluorescence-based assays, using black microplates can help reduce background noise.[5]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your enzymatic assays with this compound in a question-and-answer format.
Issue 1: Inconsistent or Non-Reproducible Results
-
Question: My results vary significantly between wells and between experiments. What could be the cause?
-
Answer: Inconsistent results are often due to technical errors. Ensure your pipetting is accurate and consistent, especially when working with small volumes.[5] Prepare a master mix of your reaction components to minimize pipetting variations between wells.[5] Also, make sure all reagents are thoroughly mixed before use. Evaporation from the outer wells of a microplate can also lead to variability; consider not using the outermost wells for critical samples or filling them with buffer.[4]
Issue 2: The reaction rate is not linear over time.
-
Question: My reaction starts quickly but then plateaus much earlier than expected. Why is this happening?
-
Answer: This is often due to substrate depletion, product inhibition, or enzyme instability under the assay conditions.[3][8] To ensure you are measuring the initial velocity of the reaction, it is recommended that less than 10% of the substrate is consumed.[8] You may need to reduce the enzyme concentration or the incubation time.[8] It is also possible that the accumulation of the reaction product is inhibiting the enzyme.[3]
Issue 3: Unexpectedly low enzyme activity.
-
Question: The measured activity of my enzyme is much lower than anticipated. What should I check?
-
Answer: First, confirm the integrity of your enzyme; improper storage or multiple freeze-thaw cycles can lead to a loss of activity.[4] The pH and temperature of your assay buffer are critical; even small deviations from the optimal range can significantly impact enzyme function.[2][3][4] Verify the pH of your buffer at the reaction temperature. Some substances can also act as inhibitors; for example, sodium azide (B81097) can inhibit peroxidase activity.
Data Presentation: Quantitative Assay Parameters
For successful and reproducible assays, it is crucial to optimize several quantitative parameters. The table below provides typical ranges for assays involving long-chain acyl-CoAs.
| Parameter | Typical Range | Notes |
| pH | 7.0 - 8.5 | The optimal pH can be enzyme-specific. It's recommended to perform a pH profile.[2][3] |
| Temperature | 25 - 37 °C | Enzyme activity generally increases with temperature up to an optimum before denaturation occurs.[2][3] |
| Substrate Concentration | 1 - 100 µM | Should be around the Km value for kinetic studies. High concentrations can lead to substrate inhibition. |
| Enzyme Concentration | 1 - 100 ng/mL | Should be in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration.[3][8] |
| Cofactor (e.g., NAD+) Concentration | 0.1 - 1 mM | Should be saturating and not rate-limiting. |
| Incubation Time | 5 - 60 min | Should be within the linear range of the reaction.[8] |
Experimental Protocols
Key Experiment: Determining Enzyme Kinetics for L-3-hydroxyacyl-CoA Dehydrogenase (HADH) with this compound
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of HADH. The assay measures the increase in NADH concentration, which absorbs light at 340 nm.
Materials:
-
This compound
-
Purified L-3-hydroxyacyl-CoA Dehydrogenase (HADH)
-
NAD+
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer) and determine its concentration.
-
Prepare a stock solution of NAD+ in the assay buffer.
-
Dilute the HADH enzyme in assay buffer to the desired concentration. Keep on ice.
-
-
Assay Setup:
-
Prepare a reaction master mix containing the assay buffer and NAD+ at their final concentrations.
-
Add the master mix to the wells of the microplate.
-
Add varying concentrations of the this compound substrate to the wells. Include a "no substrate" control.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the HADH enzyme solution to each well.
-
Immediately place the plate in the spectrophotometer, pre-warmed to the desired temperature (e.g., 37°C).
-
Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.
-
Use the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the change in absorbance to the concentration of NADH produced.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualizations
Signaling Pathway: Fatty Acid Beta-Oxidation
Caption: Mitochondrial fatty acid beta-oxidation pathway.
Experimental Workflow: Enzyme Kinetics Assay
Caption: Workflow for a typical enzyme kinetics experiment.
Logical Relationship: Troubleshooting High Background
Caption: A decision tree for troubleshooting high background signals.
References
- 1. Factors Affecting Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 2. monash.edu [monash.edu]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. youtube.com [youtube.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: High-Yield Purification of Synthetic (S)-3-Hydroxyoctadecanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the high-yield purification of synthetic (S)-3-Hydroxyoctadecanoyl-CoA. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Troubleshooting Guides
This section addresses common issues encountered during the purification of synthetic this compound.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Problem | Potential Cause | Recommended Solution |
| Low Product Recovery | Precipitation in mobile phase: this compound can aggregate and precipitate in highly aqueous mobile phases. | - Increase the initial percentage of the organic solvent (e.g., acetonitrile) in your gradient. - Dissolve the crude sample in a solvent with a higher organic content before injection. - Consider adding a small amount of a chaotropic agent, like guanidine (B92328) hydrochloride, to the mobile phase to disrupt aggregation. |
| Adsorption to system components: The long hydrophobic tail can lead to non-specific binding to tubing and fittings. | - Use PEEK tubing and fittings where possible to minimize adsorption. - Flush the system thoroughly with a strong solvent like isopropanol (B130326) after each run. | |
| Incomplete elution from the column: The compound may be too strongly retained on the C18 column. | - Increase the final concentration of the organic solvent in the gradient. - Consider using a less retentive column, such as a C8 or a phenyl-hexyl column. | |
| Poor Peak Shape (Broadening or Tailing) | Secondary interactions with the stationary phase: Residual silanols on the silica (B1680970) backbone can interact with the phosphate (B84403) groups of Coenzyme A. | - Use a high-quality, end-capped C18 column. - Add a competing agent, such as a low concentration of trifluoroacetic acid (TFA) (0.05-0.1%), to the mobile phase to mask silanol (B1196071) interactions. |
| Column overload: Injecting too much sample can lead to peak distortion. | - Reduce the amount of sample injected onto the column. - Use a preparative or semi-preparative column with a higher loading capacity. | |
| Inappropriate injection solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak fronting. | - Whenever possible, dissolve the sample in the initial mobile phase. | |
| Ghost Peaks or Carryover | Contamination from previous injections: Strongly retained impurities or the product itself may elute in subsequent runs. | - Implement a rigorous column washing step with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) after each run. - Increase the column re-equilibration time. |
| Contaminated mobile phase or system: Impurities in the solvents or leaching from system components can cause ghost peaks. | - Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. - Flush the entire HPLC system, including the pump and injector, with a strong solvent. |
Solid-Phase Extraction (SPE)
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete binding to the sorbent: The compound may pass through the cartridge during the loading step. | - Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's instructions. - Optimize the pH of the sample solution to ensure the analyte is in a state that favors retention on the chosen sorbent (e.g., for reversed-phase SPE, a slightly acidic pH can improve retention). |
| Premature elution during washing: The wash solvent may be too strong, causing the product to elute along with the impurities. | - Use a weaker wash solvent. For reversed-phase SPE, this means a higher percentage of aqueous solvent. - Perform a stepwise wash with increasing solvent strength to remove impurities without eluting the product. | |
| Incomplete elution from the sorbent: The elution solvent may not be strong enough to desorb the product completely. | - Use a stronger elution solvent. For reversed-phase SPE, this means a higher percentage of organic solvent. - Consider adding a modifier to the elution solvent, such as a small amount of acid or base, to disrupt interactions with the sorbent. - Perform multiple, smaller volume elutions and combine the fractions. | |
| Presence of Impurities in the Eluate | Ineffective washing: The wash step is not adequately removing all impurities. | - Increase the volume of the wash solvent. - Use a wash solvent of intermediate strength that will remove impurities without eluting the product. A stepwise wash can be effective here. |
| Co-elution of impurities: Some impurities may have similar retention properties to the product. | - A secondary purification step, such as RP-HPLC, may be necessary. - Consider using a different SPE sorbent with a different retention mechanism (e.g., ion exchange). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound and how can I remove them?
A1: Common impurities from the synthesis of this compound include unreacted Coenzyme A (CoASH), free 3-hydroxyoctadecanoic acid, and byproducts from the coupling reaction.
-
Unreacted Coenzyme A (CoASH): Being more polar than the final product, it can be effectively removed by RP-HPLC, where it will elute earlier.
-
Free 3-hydroxyoctadecanoic acid: This is more hydrophobic than CoASH but less polar than the final product. It can also be separated by RP-HPLC, typically eluting later than the product.
-
Coupling reagents and byproducts: These can often be removed by a preliminary purification step like solid-phase extraction (SPE) before the final HPLC polishing.
Q2: What is the expected yield and purity for the purification of this compound?
A2: The expected yield and purity can vary depending on the purification method and the scale of the synthesis. Generally, you can expect:
-
Solid-Phase Extraction (SPE): Recoveries can range from 70% to over 90%.[1] The purity after SPE will depend on the complexity of the crude mixture but is often sufficient as a preliminary cleanup step.
-
Reverse-Phase HPLC (RP-HPLC): This method can achieve high purity, often greater than 98%. The recovery from HPLC can be in the range of 80-90% for a well-optimized method.
Q3: How can I improve the solubility of this compound for HPLC analysis?
A3: Due to its long acyl chain, this compound can be challenging to dissolve. To improve solubility:
-
Use a solvent mixture with a higher proportion of organic solvent, such as acetonitrile or methanol (B129727).
-
Gentle warming and sonication can aid in dissolution.
-
For injection into an RP-HPLC system, it is best to dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase to avoid peak distortion.
Q4: What type of HPLC column is best suited for purifying this compound?
A4: A C18 (octadecyl) reversed-phase column is the most common choice for purifying long-chain acyl-CoAs.[2] Key considerations include:
-
Particle Size: For preparative or semi-preparative work, a larger particle size (e.g., 5-10 µm) is often used to allow for higher loading capacities.
-
Pore Size: A pore size of 100-300 Å is generally suitable.
-
End-capping: A well-end-capped column is crucial to minimize interactions between the phosphate groups of Coenzyme A and residual silanols on the silica surface, which can cause peak tailing.
Q5: How should I store purified this compound to prevent degradation?
A5: Long-chain acyl-CoAs are susceptible to hydrolysis. For long-term storage, it is recommended to:
-
Store the purified compound as a lyophilized powder or in a suitable organic solvent at -80°C.
-
Avoid repeated freeze-thaw cycles.
-
If stored in solution, use a non-aqueous solvent or a buffered aqueous solution at a slightly acidic pH (around 4-5) to minimize hydrolysis.
Quantitative Data Summary
The following tables summarize typical quantitative data for the purification of long-chain acyl-CoAs.
Table 1: Solid-Phase Extraction (SPE) Performance for Long-Chain Acyl-CoA Purification
| Parameter | Value | Reference |
| Sorbent Type | C18 or specialized polymeric phases | [1] |
| Typical Recovery | 70 - 90% | [1] |
| Purity Achieved | Variable (used for cleanup) | - |
| Common Elution Solvents | Acetonitrile, Methanol, Isopropanol | [1][2] |
Table 2: Reverse-Phase HPLC (RP-HPLC) Performance for Long-Chain Acyl-CoA Purification
| Parameter | Value | Reference |
| Stationary Phase | C18 (Octadecylsilane) | [2] |
| Mobile Phase (Aqueous) | Buffer (e.g., potassium phosphate, pH 4.9) | [2] |
| Mobile Phase (Organic) | Acetonitrile or Methanol | [2] |
| Typical Purity | >98% | - |
| Typical Recovery | 80 - 90% | - |
| Detection Wavelength | 260 nm (Adenine ring of CoA) | [2] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Crude Purification
This protocol is designed for the initial cleanup of the crude synthetic reaction mixture to remove excess reagents and some byproducts.
Materials:
-
C18 SPE cartridge
-
Crude this compound reaction mixture
-
Methanol (HPLC grade)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
SPE vacuum manifold
Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a solvent mixture compatible with the SPE cartridge (e.g., 50% acetonitrile in water). Load the sample onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 20% acetonitrile in water) to remove polar impurities like unreacted Coenzyme A.
-
Elution: Elute the this compound with 5 mL of a strong solvent mixture (e.g., 80-100% acetonitrile). Collect the eluate.
-
Drying: Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator. The resulting solid can be used for further purification by HPLC.
Protocol 2: Preparative Reverse-Phase HPLC for High-Purity this compound
This protocol is for the final purification of this compound to achieve high purity.
Instrumentation and Materials:
-
Preparative or semi-preparative HPLC system with a UV detector
-
C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 4.9
-
Mobile Phase B: Acetonitrile
-
SPE-purified this compound
Procedure:
-
Sample Preparation: Dissolve the SPE-purified product in a small volume of the initial mobile phase composition (e.g., 50% Mobile Phase B in Mobile Phase A). Filter the sample through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 50% B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
Injection and Gradient Elution: Inject the prepared sample onto the column. Run a linear gradient to elute the product. An example gradient is as follows:
-
0-5 min: 50% B
-
5-30 min: 50% to 95% B
-
30-35 min: 95% B
-
35.1-45 min: 50% B (re-equilibration) The gradient may need to be optimized based on the specific column and system.
-
-
Fraction Collection: Monitor the elution at 260 nm and collect the fractions corresponding to the main product peak.
-
Purity Analysis and Product Recovery: Analyze the purity of the collected fractions by analytical HPLC. Pool the high-purity fractions and remove the solvent by lyophilization or evaporation.
Visualizations
Experimental Workflow for Purification
Caption: Purification workflow for synthetic this compound.
Logical Relationship for Troubleshooting Low HPLC Recovery
Caption: Troubleshooting logic for low recovery in RP-HPLC.
References
addressing and correcting for matrix effects in mass spectrometry of acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and correct for matrix effects in the mass spectrometry of acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of acyl-CoA mass spectrometry?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In acyl-CoA analysis, these interfering components can originate from the biological sample itself (e.g., salts, lipids, proteins) and can lead to ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of quantification.[1][2][3]
Q2: How can I identify if my acyl-CoA analysis is affected by matrix effects?
A2: Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.[4][5]
-
Post-Column Infusion: A constant flow of a standard solution of the analyte (acyl-CoA) is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any signal suppression or enhancement at the retention time of interfering compounds indicates a matrix effect.[1]
-
Post-Extraction Spike: The response of an analyte spiked into a blank matrix extract is compared to the response of the same concentration of the analyte in a neat solvent. A significant difference in signal intensity suggests the presence of matrix effects.[1][3]
Q3: What are the primary strategies to mitigate or correct for matrix effects?
A3: The main strategies involve:
-
Optimizing Sample Preparation: Employing techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components before LC-MS analysis.[2][4]
-
Improving Chromatographic Separation: Modifying chromatographic conditions (e.g., gradient, column chemistry) to separate the acyl-CoA analytes from matrix components.[1][3]
-
Using Internal Standards: Incorporating an internal standard, ideally a stable isotope-labeled (SIL) version of the analyte, to compensate for signal variations caused by matrix effects.[1][2]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on analyte ionization.[1][6]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is as similar as possible to the study samples to ensure that the standards and samples experience similar matrix effects.[7]
Q4: Why are stable isotope-labeled internal standards (SIL-IS) considered the "gold standard" for correcting matrix effects?
A4: Stable isotope-labeled internal standards are considered the gold standard because they have nearly identical physicochemical properties to the analyte of interest.[8] This means they co-elute with the analyte and experience the same degree of matrix-induced ion suppression or enhancement.[1] By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved as the variability introduced by the matrix effect is normalized.[1][8]
Q5: What is the SILEC method and how is it relevant to acyl-CoA analysis?
A5: SILEC, which stands for Stable Isotope Labeling by Essential Nutrients in Cell Culture, is a method used to biosynthetically generate stable isotope-labeled internal standards.[9][10][11] For acyl-CoAs, cells are cultured in a medium where a precursor, like pantothenate (vitamin B5), is replaced with its stable isotope-labeled form (e.g., [13C315N1]-pantothenate).[9][12] The cells then incorporate this labeled precursor to produce a full suite of labeled acyl-CoA species, which can be extracted and used as internal standards for accurate quantification in complex biological samples.[9][12]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in acyl-CoA quantification.
Possible Cause: Significant and variable matrix effects between samples.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor reproducibility in acyl-CoA quantification.
Detailed Steps:
-
Quantify Matrix Effect: Perform a post-extraction spike experiment. If the signal in the matrix is suppressed or enhanced by more than 15% compared to the neat solution, matrix effects are significant.
-
Implement Stable Isotope-Labeled Internal Standards (SIL-IS): If not already in use, incorporate SIL-IS for each target acyl-CoA. If SIL-IS are unavailable, consider generating them using the SILEC method.[9][12]
-
Optimize Sample Preparation: If matrix effects persist, enhance the sample cleanup procedure. Solid-phase extraction (SPE) is generally more effective at removing interfering components than simple protein precipitation.[13][14]
-
Optimize Chromatography: Adjust the LC gradient to better separate the acyl-CoAs from the regions of ion suppression.
-
Re-validate: Once changes are made, re-validate the method to ensure accuracy and reproducibility.
Issue 2: Low signal intensity or complete signal loss for certain acyl-CoAs.
Possible Cause: Severe ion suppression.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low signal intensity of acyl-CoAs.
Detailed Steps:
-
Identify Ion Suppression Zones: Use the post-column infusion technique to pinpoint the retention times where significant ion suppression occurs.
-
Modify Chromatography: Adjust the chromatographic gradient or change the stationary phase to move the elution of the target acyl-CoAs away from these suppression zones.
-
Improve Sample Cleanup: Phospholipids are a major cause of ion suppression in biological samples. Implement a sample preparation method specifically designed to remove phospholipids, such as certain types of SPE or hybrid techniques.
-
Dilute the Sample: A simple 1:10 or 1:100 dilution of the sample can significantly reduce the concentration of interfering matrix components and may improve signal intensity, although this could compromise the limits of detection.[1][6]
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, based on common findings in the literature. Actual values can vary significantly based on the specific matrix and analyte.
| Sample Preparation Method | Typical Matrix Effect Reduction | Key Strengths | Key Limitations |
| Protein Precipitation (PPT) | Low to Moderate | Simple, fast, and inexpensive.[13] | Prone to significant matrix effects as it does not remove many interfering small molecules.[14] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower recovery for some analytes. |
| Solid-Phase Extraction (SPE) | High | Excellent for sample cleanup and can significantly reduce matrix effects by removing a wide range of interferences.[13][14] | More time-consuming and costly than PPT and LLE.[13] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup
This protocol is a general guideline and should be optimized for the specific acyl-CoAs and sample matrix.
-
Column Conditioning: Condition a C18 SPE cartridge by washing with 1-2 mL of methanol (B129727), followed by equilibration with 1-2 mL of an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate).[13]
-
Sample Loading: Load the sample homogenate (previously subjected to protein precipitation) onto the conditioned SPE cartridge.[13]
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might be a high-aqueous buffer followed by a buffer with a low percentage of organic solvent (e.g., 5-10% methanol).[13]
-
Elution: Elute the acyl-CoAs from the cartridge using a high percentage of organic solvent, such as 80-100% methanol or acetonitrile.[13]
-
Solvent Evaporation: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.[13]
-
Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS analysis, typically a mixture of water and organic solvent (e.g., 50% methanol in water).[13]
Protocol 2: Generation of SIL-IS using SILEC
This protocol is adapted from published methods for generating stable isotope-labeled acyl-CoAs.[9][12]
-
Cell Culture Preparation: Culture cells (e.g., Hepa 1c1c7 murine hepatocytes) in a pantothenate-free medium.[9]
-
Labeling: Supplement the medium with [13C315N1]-pantothenate and charcoal-dextran-stripped fetal bovine serum (to minimize unlabeled pantothenate).[9]
-
Cell Passaging: Passage the cells for a sufficient duration (e.g., three passages) to ensure >99% incorporation of the labeled pantothenate into the cellular CoA pool.[9]
-
Extraction of Labeled Standards: Harvest the labeled cells and extract the [13C315N1]-labeled acyl-CoAs using a suitable extraction method (e.g., trichloroacetic acid or methanol precipitation).[9]
-
Use as Internal Standards: The resulting extract containing the labeled acyl-CoAs can then be spiked into experimental samples prior to processing to serve as internal standards.[9]
Signaling Pathways and Logical Relationships
Caption: A logical workflow for mitigating matrix effects in acyl-CoA analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (S)-3-Hydroxyoctadecanoyl-CoA Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantitative measurement of (S)-3-Hydroxyoctadecanoyl-CoA, a critical intermediate in fatty acid metabolism. The focus is on providing supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs. It is important to note that many established methods quantify the more stable hydrolyzed form, 3-hydroxyoctadecanoic acid, as a proxy for the CoA ester.
Comparison of Analytical Methods
The primary techniques for the analysis of this compound and its corresponding fatty acid are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Enzymatic assays offer an alternative, though typically less specific, approach.
| Parameter | LC-MS/MS | GC-MS | Enzymatic Assays |
| Analyte Form | Can measure intact Acyl-CoA and/or the hydrolyzed 3-hydroxy fatty acid. | Primarily measures the hydrolyzed 3-hydroxy fatty acid after derivatization. | Can be designed for Acyl-CoAs, but may have cross-reactivity. |
| Limit of Detection (LOD) | High sensitivity, typically in the low fmol to pmol range[1]. | Good sensitivity, with LODs reported in the ng/mL range for the derivatized fatty acid. | Variable, generally less sensitive than MS-based methods. |
| Limit of Quantification (LOQ) | High sensitivity, allowing for quantification in the fmol to pmol range. | LOQs for similar fatty acids have been reported in the range of 9 to 88 ng[2]. | Typically in the µM range. |
| Linearity (R²) | Excellent, typically >0.99[1]. | Excellent, typically ≥0.99[3]. | Variable, depends on enzyme kinetics. |
| Precision (%RSD) | High, with inter-run and intra-run precisions often below 15%[4]. | High, with coefficients of variation reported between 1.0–13.3% for 3-hydroxy fatty acids[5]. | Generally lower, can be <20%. |
| Specificity | Very high, based on parent and fragment ion masses. | High, based on retention time and mass spectrum. GC-MS/MS can further increase specificity[6]. | High if the enzyme is specific to the analyte. |
| Throughput | High, with modern UPLC systems enabling run times as short as 5 minutes[7]. | Moderate, sample derivatization adds to the overall time. | Can be adapted for high-throughput screening. |
| Derivatization Required | Generally not required for the intact Acyl-CoA. | Yes, for the hydrolyzed 3-hydroxy fatty acid to increase volatility[5]. | No. |
Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation
This compound is a key intermediate in the mitochondrial fatty acid β-oxidation pathway. This metabolic process breaks down long-chain fatty acids to produce acetyl-CoA, FADH₂, and NADH, which are essential for cellular energy production through the citric acid cycle and the electron transport chain.
Caption: Mitochondrial fatty acid β-oxidation pathway.
Experimental Protocols
LC-MS/MS Method for Long-Chain Acyl-CoAs (Adapted for 3-Hydroxyoctadecanoyl-CoA)
This method is adapted from a validated procedure for long-chain acyl-CoAs and is suitable for the sensitive quantification of the intact this compound.
a. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the sample (e.g., tissue homogenate) onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Hydroxide in water, pH 10.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
c. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Precursor Ion (Q1): [M+H]⁺ for this compound.
-
Product Ion (Q3): A specific fragment ion resulting from the neutral loss of 507 is often monitored for acyl-CoAs. The specific transition for 3-hydroxyoctadecanoyl-CoA would need to be optimized.
-
Collision Energy: Optimized for the specific analyte.
GC-MS Method for 3-Hydroxyoctadecanoic Acid
This protocol details the measurement of the hydrolyzed form of the target analyte, 3-hydroxyoctadecanoic acid, which is a common and robust approach.[5]
a. Sample Preparation (Hydrolysis, Extraction, and Derivatization)
-
To 500 µL of serum or plasma, add an appropriate internal standard (e.g., a stable isotope-labeled 3-hydroxy fatty acid).
-
For total 3-hydroxy fatty acid content, hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes.
-
Acidify the sample with 6 M HCl.
-
Extract the 3-hydroxy fatty acids twice with 3 mL of ethyl acetate.
-
Dry the combined organic layers under a stream of nitrogen at 37°C.
-
Derivatize the dried residue with 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) for one hour at 80°C.
b. Gas Chromatography
-
Column: HP-5MS capillary column or equivalent.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial temperature of 80°C for 5 minutes, then ramp to 200°C at 3.8°C/min, and finally to 290°C at 15°C/min, holding for 6 minutes[5].
c. Mass Spectrometry
-
Ionization Mode: Electron Impact (EI).
-
Scan Type: Selected Ion Monitoring (SIM).
-
Target Ions: Monitor characteristic ions for the derivatized 3-hydroxyoctadecanoic acid and the internal standard. For the trimethylsilyl (B98337) derivative, a characteristic fragment ion is often observed at m/z 233[5].
Experimental Workflow Comparison
The choice between LC-MS/MS and GC-MS often depends on whether the intact acyl-CoA or its hydrolyzed form is the target analyte, as well as considerations of sample preparation complexity and desired throughput.
Caption: Comparative experimental workflows for LC-MS/MS and GC-MS.
References
- 1. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products | MDPI [mdpi.com]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. researchgate.net [researchgate.net]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Antibody Cross-Reactivity: Featuring 3-Hydroxyacyl-CoA Dehydrogenase Immunoassays
Understanding Immunoassays for Protein Quantification
Immunoassays are powerful techniques for detecting and quantifying specific proteins in biological samples.[1][2] The most common format is the Enzyme-Linked Immunosorbent Assay (ELISA), which relies on the specific binding of an antibody to its target antigen.[1][2] The basic steps of an ELISA generally involve immobilizing an antigen or antibody to a solid surface, followed by probing with a detection antibody that is linked to an enzyme.[1] The addition of a substrate for the enzyme results in a measurable signal, such as a color change, which is proportional to the amount of antigen present.[1]
There are several variations of ELISA, including direct, indirect, sandwich, and competitive formats.[2] Modern immunoassay platforms also include technologies like flow luminescence immunoassay (FLIA) and bead-based assays, which can offer higher sensitivity, wider dynamic range, and multiplexing capabilities.[3][4]
Comparison of Commercial ELISA Kits for 3-Hydroxyacyl-CoA Dehydrogenase
Several manufacturers offer ELISA kits for the detection of 3-hydroxyacyl-CoA dehydrogenase. Below is a comparison of some available options, based on publicly available data. Researchers should always consult the latest manufacturer's datasheets for the most current information.
| Target Name | Manufacturer | Catalog No. (Example) | Detection Range | Sensitivity | Species Reactivity |
| Human 3-Hydroxyacyl-CoA Dehydrogenase Type-2 (HSD17B10) | RayBiotech | Inquire | Inquire | Inquire | Human |
| Human 3-hydroxyacyl-CoA dehydratase 3 (PTPLAD1) | MyBioSource | MBS7212745 | Theoretical | Not specified | Human |
| Bovine 3-hydroxyacyl-CoA dehydratase 3 (PTPLAD1) | Medwell | Not Available | Not specified | Not specified | Bovine |
| Human 3 Hydroxyacyl Coa Dehydrogenase Type 2 | Immunotag | Not specified | Not specified | Not specified | Human |
Experimental Protocol for Assessing Antibody Cross-Reactivity
The following is a generalized protocol for assessing the cross-reactivity of an antibody using a competitive ELISA format. This method is effective for determining if an antibody binds to structurally similar molecules.
Objective: To determine the percentage of cross-reactivity of a primary antibody with potential cross-reactants.
Materials:
-
Primary antibody against the target protein (e.g., 3-hydroxyacyl-CoA dehydrogenase)
-
Purified target protein (antigen)
-
Potential cross-reactant proteins (e.g., other dehydrogenases or enzymes with structural homology)
-
ELISA plates (96-well)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well ELISA plate with the purified target protein at an optimal concentration (e.g., 1-10 µg/mL) in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare a series of dilutions for both the target protein and the potential cross-reactant proteins.
-
In separate tubes, pre-incubate a fixed, limiting concentration of the primary antibody with the varying concentrations of either the target protein or the potential cross-reactant.
-
Add these mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies.
-
Detection: Add the enzyme-conjugated secondary antibody at its optimal dilution. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add the enzyme substrate and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis:
-
Plot the absorbance values against the log of the concentration for both the target protein and the cross-reactants to generate sigmoidal dose-response curves.
-
Determine the concentration of the target protein and the cross-reactant that causes 50% inhibition of the maximal signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Protein / IC50 of Cross-Reactant) x 100
-
Visualizing the Cross-Reactivity Assessment Workflow
The following diagram illustrates the key steps in a competitive ELISA for assessing antibody cross-reactivity.
Caption: Workflow for Antibody Cross-Reactivity Assessment using Competitive ELISA.
Signaling Pathway Context: Fatty Acid Beta-Oxidation
3-hydroxyacyl-CoA dehydrogenase is a crucial enzyme in the mitochondrial fatty acid beta-oxidation pathway. This pathway is a cyclical series of reactions that breaks down fatty acids to produce acetyl-CoA, which can then enter the citric acid cycle to generate energy. Understanding the position of 3-hydroxyacyl-CoA dehydrogenase in this pathway is essential for appreciating its biological significance.
Caption: Simplified Mitochondrial Fatty Acid Beta-Oxidation Pathway.
By following a systematic approach to assess antibody cross-reactivity, researchers can ensure the validity of their immunoassay data and contribute to more reliable and reproducible scientific findings.
References
Comparative Metabolic Profiling of Long-Chain 3-Hydroxyacyl-CoAs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic roles of long-chain 3-hydroxyacyl-CoAs (LCH-CoAs) is critical for advancements in metabolic disease research. These molecules are key intermediates in mitochondrial fatty acid β-oxidation, and their accumulation is a hallmark of inherited metabolic disorders such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. This guide provides a comparative analysis of the metabolic signatures associated with elevated levels of various LCH-CoAs, primarily drawing from studies on LCHAD deficiency, a condition that offers a window into the systemic effects of these metabolites.
Data Presentation: Metabolic Signatures of LCH-CoA Accumulation
The accumulation of LCH-CoAs, a direct consequence of impaired β-oxidation, leads to a cascade of metabolic perturbations. The following tables summarize the key quantitative changes observed in the plasma of individuals with LCHAD deficiency compared to healthy controls. These alterations reflect the collective impact of various accumulating LCH-CoAs.
| Metabolite Class | Specific Metabolites | Fold Change in LCHAD Deficiency | Reference |
| 3-Hydroxy Acylcarnitines | C16-OH, C18-OH, C18:1-OH | Significantly Elevated | [1][2] |
| Lipids | Total Lipids | Lower | [3][4] |
| Phosphoethanolamines (PE) | Lower | [3][4] | |
| Certain Triglycerides | Elevated | [3][4] | |
| Organic Acids | 3-Hydroxydicarboxylic acids | Elevated | [1] |
| Lactic acid | Elevated | [1] |
Table 1: Summary of key metabolic alterations in plasma due to LCH-CoA accumulation.
A more specific diagnostic marker, the "HADHA ratio," which is the sum of C16-OH, C18-OH, and C18:1-OH divided by the concentration of free carnitine (C0), is significantly elevated in LCHAD deficient individuals, providing a robust tool for diagnosis.[2]
| Parameter | LCHAD Deficiency Patients | Control Group | p-value | Reference |
| "HADHA ratio" | Significantly Elevated | Baseline | < 0.0001 | [2] |
| C16OH/C16 ratio | Significantly Elevated | Baseline | < 0.0001 | [2] |
Table 2: Diagnostic acylcarnitine ratios in LCHAD deficiency.
Experimental Protocols
The data presented above are primarily derived from targeted and untargeted metabolomic analyses of plasma samples. Below are detailed methodologies for the key experiments cited.
Protocol 1: Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)
This method is a cornerstone for diagnosing fatty acid oxidation disorders.
-
Sample Preparation: Dried blood spots or plasma samples are used. For plasma, proteins are precipitated using a solvent like methanol (B129727) containing internal standards (stable isotope-labeled acylcarnitines).
-
Extraction: The supernatant containing the acylcarnitines is collected after centrifugation.
-
Derivatization (optional but common): Acylcarnitines are often derivatized (e.g., butylation) to enhance their ionization efficiency and chromatographic separation.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: A C18 reversed-phase column is typically used to separate the different acylcarnitine species.[5]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is used. The analysis is performed using selected reaction monitoring (SRM) to detect specific parent-daughter ion transitions for each acylcarnitine.
-
-
Data Analysis: The concentration of each acylcarnitine is determined by comparing its peak area to that of the corresponding internal standard.
Protocol 2: Untargeted Plasma Metabolomics and Lipidomics
This approach provides a broader view of the metabolic disturbances.
-
Sample Preparation: Plasma samples are extracted using a biphasic solvent system (e.g., methanol/methyl tert-butyl ether/water) to separate polar and lipid-soluble metabolites.
-
LC-MS/MS Analysis:
-
Metabolomics (Polar Fraction): The aqueous layer is analyzed using hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Lipidomics (Organic Fraction): The organic layer is analyzed using reversed-phase chromatography coupled to a high-resolution mass spectrometer.
-
-
Data Analysis: Raw data is processed for peak picking, alignment, and normalization. Metabolite identification is performed by matching the accurate mass and fragmentation pattern to spectral libraries. Statistical analysis (e.g., PLS-DA) is used to identify metabolites that differ significantly between groups.[6]
Mandatory Visualization
Mitochondrial Fatty Acid β-Oxidation Pathway
The following diagram illustrates the central role of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) in the β-oxidation spiral and the point of disruption in LCHAD deficiency.
Caption: The role of LCHAD in mitochondrial β-oxidation.
Experimental Workflow for Comparative Metabolomics
The diagram below outlines a typical workflow for the comparative metabolic profiling of plasma samples from individuals with LCHAD deficiency and healthy controls.
Caption: A typical workflow for fatty acyl-CoA profiling.
References
- 1. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 5. benchchem.com [benchchem.com]
- 6. Unique plasma metabolomic signatures of individuals with inherited disorders of long-chain fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of (S)-3-Hydroxyoctadecanoyl-CoA: Stable Isotope Dilution Mass Spectrometry and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the accurate quantification of (S)-3-Hydroxyoctadecanoyl-CoA, a critical intermediate in mitochondrial fatty acid metabolism. We will delve into the gold standard, stable isotope dilution mass spectrometry, and compare its performance with other analytical techniques, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a key metabolite in the mitochondrial fatty acid synthesis (mFAS) pathway, a crucial process for the production of octanoyl-ACP, the precursor for lipoic acid synthesis. Lipoic acid is an essential cofactor for several mitochondrial enzyme complexes vital for cellular energy metabolism. The accurate measurement of this compound is therefore paramount in studying mitochondrial dysfunction, metabolic disorders, and in the development of therapeutic interventions targeting these pathways.
Core Analytical Techniques
The quantification of this compound presents analytical challenges due to its low endogenous concentrations and the presence of isomeric forms. This guide will focus on three primary methodologies:
-
Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (SID-LC-MS/MS): Widely regarded as the benchmark for accuracy and precision in quantitative metabolomics.
-
Enzymatic Assays: A functional approach that measures the activity of enzymes that utilize this compound as a substrate.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): A specialized chromatographic technique for the separation of stereoisomers.
Performance Comparison
The following table summarizes the key performance characteristics of the different analytical methods for the quantification of long-chain 3-hydroxyacyl-CoAs, including this compound.
| Parameter | Stable Isotope Dilution LC-MS/MS | Enzymatic Assay | Chiral HPLC-UV/MS |
| Limit of Detection (LOD) | Low fmol to pmol | pmol | High pmol to nmol |
| Limit of Quantification (LOQ) | Low fmol to pmol | pmol | nmol |
| **Linearity (R²) ** | >0.99 | Good | >0.98 |
| Precision (%RSD) | <15% | <20% | <15% |
| Specificity | Very High (Mass-to-charge ratio and fragmentation) | High (Enzyme-substrate specific) | High (Separation of enantiomers) |
| Throughput | High | Medium | Medium |
| Stereospecificity | Indirect (requires chiral chromatography) | High (Enzymes are stereospecific) | Very High (Directly resolves enantiomers) |
Experimental Protocols
Stable Isotope Dilution LC-MS/MS for this compound Quantification
This method offers the highest accuracy and precision by using a stable isotope-labeled internal standard that co-elutes with the analyte, correcting for matrix effects and variations in sample preparation and instrument response.
a. Sample Preparation (from biological tissue or cells)
-
Homogenize the sample in a cold methanol (B129727)/water (80:20, v/v) solution.
-
Add a known amount of the stable isotope-labeled internal standard, (S)-3-Hydroxyoctadecanoyl-d3-CoA.
-
Centrifuge at high speed to pellet proteins and cellular debris.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
b. LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z [M+H]+ -> Product ion (Q3) corresponding to a characteristic fragment (e.g., loss of the CoA moiety).
-
(S)-3-Hydroxyoctadecanoyl-d3-CoA (Internal Standard): Precursor ion (Q1) m/z [M+H]+ -> Product ion (Q3) with a corresponding mass shift of +3 Da.
-
-
Collision Energy: Optimized for the specific transitions.
-
Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This assay measures the activity of L-3-hydroxyacyl-CoA dehydrogenase (HADH), which catalyzes the conversion of this compound to 3-oxooctadecanoyl-CoA with the concomitant reduction of NAD+ to NADH. The rate of NADH formation is monitored spectrophotometrically or fluorometrically.
a. Reagents
-
Tris-HCl buffer (pH 9.0).
-
NAD+ solution.
-
This compound solution (substrate).
-
L-3-hydroxyacyl-CoA dehydrogenase (purified enzyme or from cell lysate).
b. Procedure
-
In a cuvette, mix the Tris-HCl buffer, NAD+ solution, and the sample containing L-3-hydroxyacyl-CoA dehydrogenase.
-
Initiate the reaction by adding the this compound substrate.
-
Monitor the increase in absorbance at 340 nm (for NADH) over time using a spectrophotometer.
-
The rate of change in absorbance is proportional to the enzyme activity.
Chiral HPLC for Enantioselective Analysis
To confirm the stereochemistry and quantify the specific (S)-enantiomer, a chiral HPLC method can be employed. This often requires derivatization of the hydroxyl group to form diastereomers that can be separated on a standard stationary phase, or direct separation on a chiral stationary phase.
a. Derivatization (Indirect Method)
-
Hydrolyze the CoA ester to release the 3-hydroxyoctadecanoic acid.
-
React the hydroxyl group with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form diastereomeric esters.
-
Separate the diastereomers on a standard C18 column.
b. Direct Chiral HPLC
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose (B213188) or amylose.
-
Mobile Phase: A mixture of hexane (B92381) and isopropanol, or other suitable non-polar/polar solvent system.
-
Detection: UV detection or mass spectrometry.
Visualizing the Pathways and Workflows
To better understand the context and procedures, the following diagrams illustrate the mitochondrial fatty acid synthesis pathway and the experimental workflows.
Caption: Mitochondrial fatty acid synthesis pathway highlighting this compound.
A Researcher's Guide to the Selection and Use of Internal Standards for (S)-3-Hydroxyoctadecanoyl-CoA Analysis
The accurate quantification of (S)-3-Hydroxyoctadecanoyl-CoA, a key intermediate in fatty acid metabolism, is crucial for researchers in metabolic disease, drug development, and cellular biology. Given the complexity of biological samples, achieving reliable and reproducible results hinges on the appropriate selection and use of an internal standard (IS) in analytical methods, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of available internal standards, supported by experimental principles, to aid researchers in making informed decisions for their analytical workflows.
The Critical Role of an Internal Standard
An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to samples before processing. Its primary function is to correct for the loss of analyte during sample preparation (e.g., extraction, derivatization) and for variations in instrument response (e.g., injection volume, ionization efficiency).[1][2] An ideal internal standard should be absent from the sample, or present at negligible levels, and must not interfere with the analyte's signal.[1] For mass spectrometry-based quantification, stable isotope-labeled standards are considered the gold standard.[1]
Comparison of Internal Standard Alternatives
The choice of internal standard is a critical decision that impacts data quality. The most common options for acyl-CoA analysis are stable isotope-labeled standards (Deuterated or Carbon-13) and odd-chain acyl-CoAs.
Stable Isotope-Labeled Standards: Deuterium (B1214612) (²H) vs. Carbon-13 (¹³C)
Stable isotope-labeled internal standards are chemically identical to the analyte, differing only in mass.[3] This ensures they behave similarly during extraction, chromatography, and ionization.[3] However, subtle differences exist between deuterium and carbon-13 labeling that can have significant analytical implications.
Key Performance Parameter Comparison
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings & Recommendations |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte.[3] | Co-elutes perfectly with the analyte under various chromatographic conditions.[3] | ¹³C-IS is superior. Perfect co-elution ensures more accurate compensation for matrix effects that can vary across a chromatographic peak.[3] |
| Accuracy & Precision | Potential for inaccuracies due to differing chromatographic and ionization behavior. One study noted errors as high as 40% in certain cases.[3] | Improved accuracy and precision, with studies showing a mean bias closer to 100% and lower standard deviations.[3] | ¹³C-IS is superior. The closer physicochemical properties lead to more reliable and reproducible quantification.[3] |
| Isotopic Stability | Deuterium labels can be prone to back-exchange, especially if located at exchangeable positions (e.g., on hydroxyl or carboxyl groups). | The carbon-13 label is incorporated into the stable carbon backbone of the molecule and is not subject to exchange.[4] | ¹³C-IS is superior. The stability of the ¹³C label ensures the integrity of the standard throughout the analytical process. |
| Cost & Availability | Generally more readily available and less expensive to synthesize.[4][5] | Synthesis can be more complex, often resulting in higher costs. However, the price difference is not always significant.[4][5] | ²H-IS is more cost-effective. However, for new assays, the higher initial cost of a ¹³C-IS can be offset by reduced time in method development and validation.[5] |
Odd-Chain Acyl-CoAs
When a specific stable isotope-labeled standard for this compound is not available, odd-chain-length fatty acyl-CoAs (e.g., C15:0-CoA, C17:0-CoA) can be used as an alternative.[6] These compounds are structurally similar to even-chain acyl-CoAs and are typically absent or at very low abundance in most mammalian cells.[1] This approach is a significant improvement over using no internal standard but is less ideal than a stable isotope-labeled analog because differences in chain length can affect extraction efficiency and chromatographic retention time.
Experimental Protocols
Below is a representative protocol for the quantification of this compound in biological samples using LC-MS/MS.
Sample Preparation and Extraction
This protocol is a general guideline and should be optimized for the specific sample matrix.
-
Homogenization: Homogenize cell pellets or tissues in a cold solvent mixture, such as acetonitrile:isopropanol (3:1 v/v).
-
Internal Standard Spiking: Add the chosen internal standard (e.g., ¹³C-labeled 3-Hydroxyoctadecanoyl-CoA or C17:0-CoA) to the homogenate at a known concentration. The amount should be appropriate for the expected analyte concentration and fall within the linear dynamic range of the instrument.[1]
-
Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to enrich for acyl-CoAs and remove interfering substances like phospholipids.
-
Reconstitution: Dry the final extract under a stream of nitrogen and reconstitute it in a suitable solvent (e.g., 50:50 methanol (B129727):water) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A reverse-phase column (e.g., C18) is typically used for separation.
-
Mobile Phases:
-
Mobile Phase A: Water with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol with the same additive.
-
-
Gradient: A gradient elution is employed, starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the acyl-CoAs.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.[6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. For acyl-CoAs, a common transition involves the neutral loss of the phosphopantetheine moiety (507.0 Da).[6]
Example MRM Transitions (Positive Ion Mode)
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) |
| This compound | m/z specific to the molecule | m/z of precursor - 507.0 |
| Internal Standard (e.g., ¹³C-3-HSA-CoA) | m/z of IS | m/z of IS precursor - 507.0 |
Quantification
The concentration of this compound is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizing the Workflow and Metabolic Context
Diagrams help clarify complex processes. Below are visualizations for the analytical workflow and the metabolic pathway involving this compound.
Caption: General workflow for this compound quantification.
Caption: Role of this compound in mitochondrial β-oxidation.
Conclusion and Recommendations
For the highest accuracy and data integrity in this compound analysis, a ¹³C-labeled internal standard is the superior choice. Its identical chemical behavior and isotopic stability minimize analytical variability and ensure the most reliable quantification.[3][4]
If a ¹³C-labeled standard is unavailable or cost-prohibitive, a deuterated (²H) internal standard is a viable second option. However, researchers must carefully validate their method to check for potential chromatographic shifts or isotopic exchange that could compromise accuracy.
As a final alternative, an odd-chain acyl-CoA (e.g., C17:0-3-hydroxyacyl-CoA) can be used. While not an exact chemical match, it provides a reasonable approximation for correcting variability and is far superior to performing quantification without an internal standard.
Ultimately, the investment in a high-quality internal standard is a critical step in generating robust, reproducible, and defensible data for advancing research in fatty acid metabolism.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Enzymatic Turnover of (S)-3-Hydroxyoctadecanoyl-CoA and Other Acyl-CoAs by L-3-Hydroxyacyl-CoA Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic turnover of (S)-3-Hydroxyoctadecanoyl-CoA with other acyl-CoA substrates of varying chain lengths by L-3-hydroxyacyl-CoA dehydrogenase (LCHAD). The information is intended to assist researchers in understanding the substrate specificity of this key enzyme in fatty acid β-oxidation and to provide a basis for further investigation into lipid metabolism and associated pathologies.
Executive Summary
L-3-hydroxyacyl-CoA dehydrogenase (LCHAD), a crucial component of the mitochondrial trifunctional protein, exhibits a distinct substrate preference based on the acyl chain length of its substrate. This guide summarizes the available quantitative data on the enzymatic turnover of various (S)-3-hydroxyacyl-CoA substrates, including the long-chain this compound. Experimental data indicates that while LCHAD can act on a broad range of substrates, it displays the highest activity towards medium-chain acyl-CoAs.
Data Presentation: Enzymatic Turnover of Acyl-CoAs by L-3-Hydroxyacyl-CoA Dehydrogenase
The following table summarizes the kinetic parameters for the oxidation of (S)-3-hydroxyacyl-CoA substrates of various chain lengths by purified pig heart L-3-hydroxyacyl-CoA dehydrogenase. The data is adapted from the findings of He, Yang, and Schulz (1989).
| Substrate (Acyl-CoA) | Chain Length | Vmax (μmol/min/mg) | Km (μM) |
| (S)-3-Hydroxybutyryl-CoA | C4 | 87.3 | 21 |
| (S)-3-Hydroxyhexanoyl-CoA | C6 | 135 | 11 |
| (S)-3-Hydroxyoctanoyl-CoA | C8 | 158 | 5.2 |
| (S)-3-Hydroxydecanoyl-CoA | C10 | 172 | 3.8 |
| (S)-3-Hydroxydodecanoyl-CoA | C12 | 165 | 3.1 |
| (S)-3-Hydroxytetradecanoyl-CoA | C14 | 140 | 2.8 |
| (S)-3-Hydroxyhexadecanoyl-CoA | C16 | 115 | 2.5 |
| This compound | C18 | 98.6 | 2.4 |
Note: The Vmax values represent the maximum rate of reaction and are indicative of the enzymatic turnover number (kcat) when the enzyme concentration is known.
Experimental Protocols
The following is a detailed methodology for the spectrophotometric assay of L-3-hydroxyacyl-CoA dehydrogenase activity, based on the coupled assay system described by He, Yang, and Schulz (1989).[1]
Principle:
The activity of L-3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the reduction of NAD+ to NADH at 340 nm. The reaction is coupled to the cleavage of the resulting 3-ketoacyl-CoA by 3-ketoacyl-CoA thiolase, which makes the overall reaction essentially irreversible and prevents product inhibition.
Reaction:
(S)-3-Hydroxyacyl-CoA + NAD+ L-3-hydroxyacyl-CoA dehydrogenase 3-Ketoacyl-CoA + NADH + H+ 3-Ketoacyl-CoA + CoA 3-ketoacyl-CoA thiolase Acetyl-CoA (or other acyl-CoA) + Acyl-CoA (shortened by 2 carbons)
Reagents:
-
100 mM Potassium Phosphate Buffer (pH 7.3)
-
10 mM NAD+ solution in water
-
10 mM Coenzyme A (CoA) solution in water
-
(S)-3-Hydroxyacyl-CoA substrates (of varying chain lengths) dissolved in a suitable solvent (e.g., ethanol) to a stock concentration of 1 mM.
-
3-Ketoacyl-CoA thiolase (e.g., from porcine heart) at a concentration of approximately 10 units/mL.
-
Purified L-3-hydroxyacyl-CoA dehydrogenase.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
850 μL of 100 mM Potassium Phosphate Buffer (pH 7.3)
-
50 μL of 10 mM NAD+
-
50 μL of 10 mM CoA
-
10 μL of 3-Ketoacyl-CoA thiolase solution
-
-
Add a specific volume of the (S)-3-hydroxyacyl-CoA substrate stock solution to achieve the desired final concentration (e.g., ranging from 1 to 100 μM).
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume (e.g., 10-20 μL) of the purified L-3-hydroxyacyl-CoA dehydrogenase solution.
-
Immediately start monitoring the increase in absorbance at 340 nm using a spectrophotometer.
-
Record the change in absorbance over time for a period of 3-5 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹).
-
Repeat the assay for each substrate at various concentrations to determine the Vmax and Km values by fitting the data to the Michaelis-Menten equation.
Mandatory Visualization
The following diagrams illustrate the enzymatic reaction and the experimental workflow.
References
cross-validation of different analytical platforms for acyl-CoA analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of acyl-Coenzyme A (acyl-CoA) species is fundamental to understanding cellular metabolism and its role in health and disease. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid cycle. Their analysis, however, is challenging due to their low abundance and inherent instability. This guide provides an objective comparison of common analytical platforms for acyl-CoA analysis, supported by experimental data, to aid researchers in selecting the most appropriate methodology for their needs.
Comparison of Analytical Platforms
The quantification of acyl-CoAs is predominantly achieved through liquid chromatography-mass spectrometry (LC-MS), which offers high sensitivity and specificity. However, other methods such as high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, and enzymatic assays are also employed. The choice of platform significantly impacts the breadth and accuracy of the resulting acyl-CoA profile.
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1–10 fmol[1][2] | 120 pmol (with derivatization)[1] | ~50 fmol[1] |
| Limit of Quantification (LOQ) | 5–50 fmol[1] | 1.3 nmol (LC/MS-based)[1] | ~100 fmol[1] |
| Linearity (R²) | >0.99[1] | >0.99[1] | Variable[1] |
| Precision (RSD%) | < 5%[1] | < 15%[1] | < 20%[1] |
| Specificity | High (based on mass-to-charge ratio)[1] | Moderate (risk of co-elution)[1] | High (enzyme-specific)[1] |
| Throughput | High[1] | Moderate[1] | Low to Moderate[1] |
| Strengths | High sensitivity and specificity, suitable for complex mixtures.[3][4] | Relatively low cost, well-established. | High specificity for a single analyte.[1] |
| Limitations | High instrument cost and requires expertise.[5] | Lower sensitivity and specificity compared to LC-MS.[1] | Not suitable for profiling multiple acyl-CoAs, susceptible to interference. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible acyl-CoA analysis. Below are summaries of common methods for extraction and analysis.
1. Acyl-CoA Extraction from Tissues and Cells
Two common methods for acyl-CoA extraction are solvent precipitation and solid-phase extraction (SPE).
-
Solvent Precipitation: This method is rapid and effective for a broad range of acyl-CoAs.[3]
-
Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).[3]
-
Protein Precipitation: Vortex the homogenate vigorously to ensure thorough mixing and protein precipitation.[3]
-
Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.[6]
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate).[6]
-
-
Solid-Phase Extraction (SPE): This method provides excellent sample clean-up, reducing matrix effects.[3]
-
Conditioning: Condition a C18 SPE cartridge with methanol, followed by water.[1]
-
Loading: Load the sample onto the cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.[1]
-
Elution: Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol).[1]
-
Drying and Reconstitution: Evaporate the eluent and reconstitute the residue in the mobile phase.[1]
-
2. LC-MS/MS Analysis of Acyl-CoAs
This is a general workflow for the analysis of acyl-CoA extracts.[3]
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[3]
-
Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[3]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[3]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[3]
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Type: Multiple Reaction Monitoring (MRM) is commonly used for targeted quantification.[2]
-
Data Analysis: Quantify the acyl-CoAs by comparing the peak areas to those of a standard curve generated with authentic standards. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[3]
-
3. HPLC with Fluorescence Detection
This method requires derivatization of the thiol group for fluorescence detection.[1]
-
Derivatization: React the sample with a thiol-specific fluorescent labeling agent.[1]
-
HPLC Separation: Use a C18 reversed-phase column with an acetonitrile/water gradient.[1]
-
Detection: Use a fluorescence detector with appropriate excitation and emission wavelengths.[1]
4. Enzymatic Assay
This method relies on the specific enzymatic conversion of the analyte.[1]
-
Reaction: Incubate the sample with a specific enzyme and necessary co-factors that lead to the production or consumption of a measurable substance (e.g., NADH).
-
Measurement: Measure the change in absorbance or fluorescence. For example, measure the increase in NADH concentration by absorbance at 340 nm.[1]
Visualizing the Workflow
To aid in understanding the analytical process, the following diagrams illustrate a typical experimental workflow and a key metabolic pathway involving acyl-CoAs.
References
Safety Operating Guide
Personal protective equipment for handling (S)-3-Hydroxyoctadecanoyl-CoA
Personal Protective Equipment (PPE)
Standard laboratory PPE is essential to ensure personal safety when handling (S)-3-Hydroxyoctadecanoyl-CoA. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or latex) | Prevents direct skin contact with the compound. It is advisable to handle with impervious gloves. |
| Body Protection | Laboratory coat | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with appropriate filters | Recommended when there is a potential for generating dust or aerosols, or when working in poorly ventilated areas. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Prevent the formation of dust and aerosols.
-
Use appropriate tools and techniques to handle the solid compound, such as spatulas and weighing paper.
-
Wash hands thoroughly after handling the compound.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2]
-
Refer to the product's technical data sheet for specific storage temperature recommendations, which are often at -20°C or -80°C for long-term stability.
-
Avoid exposure to moisture and strong oxidizing agents.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Compound: Unused or expired this compound should be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should also be disposed of as chemical waste.
-
Disposal Procedure:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Consult with your institution's environmental health and safety (EHS) office for specific disposal protocols.
-
Emergency Procedures
In the event of an exposure or spill, follow these first-aid and cleanup measures.
| Incident | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[1][3] |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
| Spill Cleanup | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and contact your institution's EHS office. |
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
